2-Nitrobenzonitrile-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H4N2O2 |
|---|---|
Molecular Weight |
152.14 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-nitrobenzonitrile |
InChI |
InChI=1S/C7H4N2O2/c8-5-6-3-1-2-4-7(6)9(10)11/h1-4H/i1D,2D,3D,4D |
InChI Key |
SWBDKCMOLSUXRH-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C#N)[N+](=O)[O-])[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 2-Nitrobenzonitrile-d4 for Advanced Research
This technical guide provides an in-depth overview of 2-Nitrobenzonitrile-d4, a deuterated analog of 2-Nitrobenzonitrile. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds. This guide covers the physicochemical properties, a detailed potential synthesis protocol, and applications, with a comparative analysis to its non-deuterated counterpart.
Core Compound Data
This compound is primarily utilized in research settings as an internal standard for quantitative mass spectrometry-based analyses or as a tracer in metabolic studies. The incorporation of four deuterium (B1214612) atoms on the phenyl ring provides a distinct mass shift, facilitating its differentiation from the endogenous or unlabeled compound without significantly altering its chemical properties.
Below is a summary of the key identification and molecular properties for both the deuterated and non-deuterated forms of 2-Nitrobenzonitrile.
| Property | This compound | 2-Nitrobenzonitrile |
| CAS Number | 1219795-50-2 | 612-24-8[1][2] |
| Molecular Formula | C₇D₄N₂O₂ | C₇H₄N₂O₂[1] |
| Molecular Weight | ~152.14 g/mol | ~148.12 g/mol [1] |
| Synonyms | 2,3,4,5-tetradeuterio-6-nitrobenzonitrile | o-Nitrobenzonitrile, 2-Cyanonitrobenzene[1][3] |
Applications in Research and Drug Development
Deuterium-labeled compounds like this compound are invaluable tools in the field of drug development and pharmacokinetics. The substitution of hydrogen with its stable isotope, deuterium, can lead to a stronger carbon-deuterium bond. This kinetic isotope effect can slow down metabolic pathways that involve the cleavage of this bond, potentially altering the pharmacokinetic profile of a drug.
However, the most common application for compounds like this compound is as an internal standard in bioanalytical assays. When analyzing complex biological matrices, an ideal internal standard should have nearly identical chemical and physical properties to the analyte of interest, including extraction recovery and chromatographic retention time, but be clearly distinguishable by the detector. A stable isotope-labeled version of the analyte is the gold standard for this purpose, especially in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) based methods.
Experimental Protocol: Synthesis of 2-Nitrobenzonitrile
Reaction: Sandmeyer Cyanation of 2-Nitroaniline (B44862)
Materials:
-
2-Nitroaniline
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (B80452) (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Ice
-
Water
-
Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Diazotization of 2-Nitroaniline:
-
In a flask, dissolve 2-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Vigorous stirring is essential during this step to form the 2-nitrobenzenediazonium (B1203363) chloride solution.
-
The completion of diazotization can be checked using starch-iodide paper, which will turn blue in the presence of excess nitrous acid.
-
-
Preparation of the Cyanide Solution:
-
In a separate reaction vessel, prepare a solution of copper(I) cyanide in an aqueous solution of sodium or potassium cyanide. This forms the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻.
-
-
Sandmeyer Reaction (Cyanation):
-
Slowly and carefully add the cold diazonium salt solution to the prepared cyanide solution.[5]
-
The addition should be controlled to manage the evolution of nitrogen gas.
-
After the addition is complete, the reaction mixture may be gently warmed to ensure the complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Once the reaction is complete, the mixture is typically subjected to steam distillation or solvent extraction to isolate the crude 2-nitrobenzonitrile.
-
The organic extract is washed with water and brine, then dried over an anhydrous drying agent.
-
The solvent is removed under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Note: This protocol is a general guideline. For the synthesis of this compound, the starting material would be 2-nitroaniline-d4. All safety precautions, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment, must be strictly followed, especially when handling cyanides.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 2-Nitrobenzonitrile via the Sandmeyer reaction.
Caption: Workflow for the synthesis of 2-Nitrobenzonitrile.
Spectroscopic Data (for 2-Nitrobenzonitrile)
While specific spectroscopic data for this compound is not widely published, the data for its non-deuterated counterpart is well-documented and serves as a crucial reference. The primary differences expected for the deuterated compound would be a higher molecular ion peak in the mass spectrum and the absence of aromatic proton signals in the ¹H NMR spectrum.
| Spectroscopic Data | 2-Nitrobenzonitrile (Non-deuterated) |
| ¹H NMR | The spectrum would show signals in the aromatic region, typically between 7.5 and 8.5 ppm, corresponding to the four protons on the benzene (B151609) ring. |
| ¹³C NMR | Signals would be present for all seven carbon atoms. The carbon attached to the cyano group would be significantly deshielded.[1][6] |
| Mass Spectrum (EI) | Molecular Ion (M⁺) peak at m/z 148.[3][7] Characteristic fragmentation patterns would include the loss of NO₂ (m/z 102) and CN (m/z 122).[3] |
For this compound, the molecular ion peak in the mass spectrum would be expected at m/z 152. The fragmentation would also show a corresponding mass shift. The ¹H NMR spectrum would be expected to show no signals in the aromatic region, confirming the high level of deuterium incorporation.
References
- 1. o-Nitrobenzonitrile | C7H4N2O2 | CID 11922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Nitrobenzonitrile | 612-24-8 [chemicalbook.com]
- 3. Benzonitrile, 2-nitro- [webbook.nist.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. 3-Nitrobenzonitrile(619-24-9) 13C NMR [m.chemicalbook.com]
- 7. Benzonitrile, 2-nitro- [webbook.nist.gov]
Spectral Data Analysis of 2-Nitrobenzonitrile-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-Nitrobenzonitrile-d4, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Due to the limited availability of public domain spectral data for the deuterated compound, this document leverages data from the non-deuterated analog, 2-Nitrobenzonitrile, and provides theoretical predictions for the spectral characteristics of the d4 variant. This approach offers valuable insights for researchers working with isotopically labeled compounds.
Introduction to this compound
This compound is the deuterated form of 2-Nitrobenzonitrile, an organic compound with a nitro group and a nitrile group attached to a benzene (B151609) ring. The deuterated version, where the four protons on the aromatic ring are replaced by deuterium (B1214612), is a valuable tool in various research applications, including as an internal standard in quantitative mass spectrometry and for mechanistic studies in drug metabolism.
Chemical Structure:
-
2-Nitrobenzonitrile: C₇H₄N₂O₂
-
This compound: C₇D₄N₂O₂
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the key difference in the mass spectrum compared to its non-deuterated counterpart will be the shift in the molecular ion peak.
Table 1: Predicted Mass Spectrometry Data for this compound
| Parameter | 2-Nitrobenzonitrile (CAS: 612-24-8) | This compound (CAS: 1219795-50-2) |
| Molecular Formula | C₇H₄N₂O₂ | C₇D₄N₂O₂ |
| Molecular Weight | 148.12 g/mol | 152.14 g/mol |
| Predicted Molecular Ion (M+) | m/z 148 | m/z 152 |
| Major Fragmentation Peaks | m/z 118 ([M-NO]⁺), 102 ([M-NO₂]⁺), 90 ([M-NO-CO]⁺), 75 ([C₆H₃]⁺) | m/z 122 ([M-NO]⁺), 106 ([M-NO₂]⁺), 94 ([M-NO-CO]⁺), 78 ([C₆D₃]⁺) |
Experimental Protocol for Mass Spectrometry:
A standard approach for analyzing this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet.
-
Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a 30 m column with a 5% phenyl polysiloxane stationary phase). The oven temperature is programmed to ramp from a low starting temperature (e.g., 50°C) to a final temperature (e.g., 250°C) to ensure good separation.
-
Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization is performed at 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 50-200.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The substitution of hydrogen with deuterium leads to a predictable shift in the vibrational frequencies of the C-D bonds compared to C-H bonds.
Table 2: Predicted Infrared Spectroscopy Data for this compound
| Functional Group | 2-Nitrobenzonitrile (Vibrational Frequency, cm⁻¹) | This compound (Predicted Vibrational Frequency, cm⁻¹) |
| C-H (Aromatic) Stretch | 3100-3000 | N/A |
| C-D (Aromatic) Stretch | N/A | ~2250 |
| C≡N Stretch | 2240-2220[1] | 2240-2220 |
| NO₂ Asymmetric Stretch | 1550-1500 | 1550-1500 |
| NO₂ Symmetric Stretch | 1360-1320 | 1360-1320 |
| C-N Stretch | ~1290 | ~1290 |
| C-H Out-of-Plane Bend | 900-675 | N/A |
| C-D Out-of-Plane Bend | N/A | ~750-550 |
Experimental Protocol for Infrared Spectroscopy:
The IR spectrum of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The solid sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the pure KBr pellet is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
-
Data Analysis: The resulting IR spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a technique that provides detailed information about the structure and chemical environment of atoms in a molecule. The replacement of protons with deuterons significantly alters the NMR spectrum.
Table 3: Predicted NMR Spectroscopy Data for this compound
| Nucleus | 2-Nitrobenzonitrile (Chemical Shift, ppm) | This compound (Predicted Chemical Shift, ppm) |
| ¹H NMR | 7.5-8.2 (m, 4H) | Residual proton signals may be present at very low intensity. |
| ¹³C NMR | ~115 (C-CN), ~118 (CN), ~130-140 (aromatic C-H), ~150 (C-NO₂) | Similar chemical shifts to the non-deuterated compound, but signals for deuterated carbons will be triplets due to C-D coupling. |
| ²H NMR | N/A | 7.5-8.2 (m, 4D) |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆). A typical concentration is 5-10 mg in 0.5-0.7 mL of solvent.
-
Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR: A standard one-pulse experiment is used.
-
¹³C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum.
-
²H NMR: A specific deuterium probe or a broadband probe tuned to the deuterium frequency is required.
-
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.
-
Data Analysis: The chemical shifts, integration (for ¹H and ²H), and coupling patterns are analyzed to elucidate the molecular structure.
Workflow for Spectral Data Acquisition and Analysis
The following diagram illustrates a general workflow for the acquisition and analysis of spectral data for a compound like this compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectral characteristics of this compound based on the available data for its non-deuterated analog and established principles of isotopic effects in spectroscopy. The provided tables of predicted data and general experimental protocols serve as a valuable resource for researchers and scientists in the fields of chemistry and drug development. Direct experimental acquisition of spectral data for this compound is recommended for definitive characterization.
References
An In-depth Technical Guide to Deuterium Labeling of 2-Nitrobenzonitrile-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Nitrobenzonitrile-d4, a deuterated analog of 2-Nitrobenzonitrile. This document is intended for researchers in the fields of medicinal chemistry, pharmacology, and drug metabolism, offering detailed experimental protocols, data presentation, and visualizations to facilitate the use of this stable isotope-labeled compound in scientific research.
Introduction
Deuterium (B1214612) labeling, the strategic replacement of hydrogen atoms with their stable isotope deuterium, has become an invaluable tool in drug discovery and development.[1] The increased mass of deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond, a phenomenon that gives rise to the kinetic isotope effect (KIE).[1] This effect can significantly alter the metabolic fate of a drug molecule, often leading to a reduced rate of metabolism and an improved pharmacokinetic profile. This compound is the deuterated form of 2-Nitrobenzonitrile, where the four hydrogen atoms on the benzene (B151609) ring are replaced with deuterium. This labeled compound can serve as an internal standard in quantitative bioanalysis or as a tool to investigate the metabolic pathways of nitroaromatic compounds.
Synthesis of this compound
While specific proprietary synthesis methods for this compound are not extensively published, a common and effective method for deuterium labeling of aromatic compounds is through palladium-catalyzed hydrogen-deuterium (H/D) exchange. This method utilizes a palladium catalyst to facilitate the exchange of aromatic protons with deuterium from a deuterium source, such as deuterium gas (D₂) or deuterium oxide (D₂O).
Proposed Synthetic Pathway
The proposed synthesis of this compound involves the direct deuteration of 2-Nitrobenzonitrile via a palladium-catalyzed H/D exchange reaction.
References
Commercial Suppliers and Technical Guide for 2-Nitrobenzonitrile-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial suppliers for 2-Nitrobenzonitrile-d4, a deuterated analog of 2-nitrobenzonitrile (B147312). This document is intended to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled compound and provides relevant technical information for its application in experimental settings.
Introduction to this compound
This compound (CAS No. 1219795-50-2) is a valuable tool in pharmaceutical research and development.[1] The incorporation of deuterium (B1214612) atoms into the benzonitrile (B105546) ring provides a stable isotopic label, making it particularly useful as an internal standard in quantitative bioanalytical assays, such as those employing mass spectrometry.[2] Furthermore, deuteration can subtly alter the pharmacokinetic properties of a molecule, a characteristic that is increasingly explored in drug discovery to enhance metabolic stability and improve a drug's therapeutic profile.[3]
Commercial Supplier and Product Specifications
A number of chemical suppliers offer this compound. The following table summarizes key quantitative data from various suppliers to facilitate comparison. Please note that availability and specifications are subject to change and should be confirmed directly with the supplier.
| Supplier | Catalog Number | Purity/Isotopic Enrichment | Available Quantities |
| LGC Standards | CDN-D-5895 | ≥98% Chemical Purity, 99 atom % D | 100 mg, 250 mg |
| BOC Sciences | Inquire for details | Bulk quantities available upon request | |
| Fisher Scientific | CDN-D-5895 | Inquire for details | 0.1 g |
| CymitQuimica | 3U-D5895 | 99 atom % D | 100mg, 250mg |
| MedChemExpress | HY-W015624S | Inquire for details | Inquire for details |
Experimental Protocols
Synthesis of this compound
Materials:
-
2-Nitrobenzonitrile
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
-
Deuterated hydrochloric acid (DCl in D₂O, 37 wt. %)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-nitrobenzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide.
-
Add deuterium oxide (excess, e.g., 20 eq) to the solution.
-
Add the base catalyst, 1,5-diazabicyclo[4.3.0]non-5-ene (DBN, e.g., 0.2 eq).
-
Heat the reaction mixture at an elevated temperature (e.g., 95-120 °C) and monitor the progress of the deuteration by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals.
-
Upon completion of the exchange, cool the reaction mixture to room temperature.
-
Quench the reaction by the careful addition of deuterated hydrochloric acid to neutralize the base.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
-
Confirm the identity and isotopic enrichment of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a general procedure for a pharmacokinetic study of this compound in rats. This type of study is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.
Materials:
-
This compound
-
Vehicle for dosing (e.g., a mixture of polyethylene (B3416737) glycol 400, ethanol, and saline)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes, syringes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimate the rats to the housing conditions for at least one week prior to the study.
-
Dose Formulation: Prepare a solution of this compound in the chosen vehicle at the desired concentration.
-
Dosing: Administer a single oral dose of the this compound formulation to each rat via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately transfer the collected blood into EDTA-coated tubes and centrifuge to separate the plasma.
-
Sample Storage: Store the plasma samples at -80 °C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound and its potential non-deuterated counterpart in plasma.
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the analytes.
-
Process the plasma samples (e.g., by protein precipitation or liquid-liquid extraction) and analyze them using the validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) from the plasma concentration-time data using appropriate software.
Visualizations
Caption: Hypothetical metabolic pathway of 2-Nitrobenzonitrile.
Caption: Experimental workflow for a pharmacokinetic study.
References
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals, achieving accurate and precise quantification of analytes in complex biological matrices is a critical prerequisite for reliable data. In the realm of mass spectrometry-based bioanalysis, deuterated internal standards have established themselves as the unequivocal gold standard, ensuring the integrity and robustness of analytical methods. This in-depth technical guide explores the core principles, practical applications, and experimental considerations for the effective implementation of deuterated internal standards in research and drug development.
Fundamental Principles of Deuterated Internal Standards
In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is indispensable for correcting analytical variability.[1] An ideal internal standard is a compound with physicochemical properties closely resembling the analyte of interest. It is added at a known concentration to all samples, including calibrators and quality controls, before any sample processing steps.[2] Deuterated internal standards are stable isotope-labeled (SIL) analogs of the analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612) (²H or D).[3][4]
The foundational principle behind the efficacy of a deuterated IS lies in its near-identical physicochemical properties to the unlabeled analyte.[5] This chemical similarity ensures that the deuterated standard and the analyte exhibit virtually identical behavior during sample extraction, chromatography, and ionization in the mass spectrometer's ion source.[6] However, due to the mass difference between hydrogen and deuterium, the deuterated standard is readily distinguishable from the analyte by its higher mass-to-charge ratio (m/z).[1][7] This allows the ratio of the analyte's signal to the internal standard's signal to remain constant, even if the absolute signal intensities fluctuate due to variations in the analytical process.[6] This normalization is key to correcting for:
-
Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps.[2][8]
-
Injection Volume Inconsistencies: Minor variations in the volume of sample injected into the LC system.[7]
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix.[9][10]
-
Instrumental Drift: Fluctuations in the mass spectrometer's response over time.[1]
Synthesis and Selection of Deuterated Internal Standards
The synthesis of deuterated internal standards can be achieved through two primary methods: hydrogen/deuterium (H/D) exchange and chemical synthesis with isotope-containing building blocks.[3][11]
-
Hydrogen/Deuterium Exchange: This method involves replacing existing hydrogen atoms with deuterium, often catalyzed by acids, bases, or metals.[11] While simpler, it may be challenging to control the specific position and number of deuterium labels, and there is a risk of back-exchange.[3]
-
De Novo Chemical Synthesis: This approach offers precise control over the location and number of deuterium atoms by incorporating deuterated starting materials or reagents into the synthetic route.[11]
Several critical factors must be considered when selecting or designing a deuterated internal standard:
-
Number of Deuterium Atoms: A minimum of three deuterium atoms is generally recommended to ensure the mass difference is sufficient to prevent isotopic overlap with the analyte.[12]
-
Position of Deuterium Labels: Deuterium atoms should be placed in chemically stable positions within the molecule to prevent H/D exchange during sample processing or storage.[3][12] Labels should not be on heteroatoms like oxygen or nitrogen.[3]
-
Isotopic Purity: The isotopic purity of the deuterated standard should be high (typically >98%) to avoid interference from any unlabeled analyte present in the standard solution, which could lead to an overestimation of the analyte concentration.[11]
Quantitative Data on Performance
The superiority of deuterated internal standards over other types, such as structural analogs, is well-documented. The following tables summarize key performance metrics from comparative studies.
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |
| Deuterated (D4-Drug X) | 1 | 98.5 | 4.2 | 97.8 |
| 10 | 101.2 | 3.1 | 99.1 | |
| 100 | 99.8 | 2.5 | 100.5 | |
| ¹³C-Labeled (¹³C6-Drug X) | 1 | 99.1 | 3.8 | 98.5 |
| 10 | 100.5 | 2.9 | 99.6 | |
| 100 | 100.1 | 2.2 | 101.0 | |
| Structural Analog (Analog Y) | 1 | 85.3 | 12.8 | 75.4 |
| 10 | 88.9 | 10.5 | 78.9 | |
| 100 | 92.1 | 8.7 | 82.3 | |
| Table 1: Comparison of Internal Standards for the Quantification of Drug X by LC-MS/MS. Data compiled from representative studies demonstrate the superior accuracy, precision, and mitigation of matrix effects achieved with stable isotope-labeled internal standards compared to a structural analog.[13] |
| Internal Standard Type | Number of Donors | Recovery Range | Fold Variation |
| Non-isotope-labeled (Zileuton) | 6 | 29% - 70% | 2.4-fold |
| Non-isotope-labeled (Zileuton) | 6 (pre-treatment) | 16% - 56% | 3.5-fold |
| Isotope-labeled (Lapatinib-d3) | Not Applicable | Not Applicable | Not Applicable |
| Table 2: Recovery of Lapatinib from Cancer Patient Plasma. The use of a stable isotope-labeled internal standard corrects for interindividual variability in recovery; therefore, a range is not the primary measure of performance. The accuracy of the measurement is the key indicator.[14] |
Experimental Protocols
Detailed and validated experimental protocols are essential for the successful application of deuterated internal standards. The following are representative methodologies for common bioanalytical workflows.
LC-MS/MS Method for Quantification of a Small Molecule Drug in Human Plasma
This protocol outlines a general procedure for the analysis of a small molecule drug in human plasma using protein precipitation for sample cleanup.
1. Preparation of Standards and Solutions:
- Prepare stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.[5]
- Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and quality control (QC) samples.[5]
- Prepare a working solution of the deuterated internal standard at a concentration that provides an appropriate response in the mass spectrometer.[5]
2. Sample Preparation (Protein Precipitation):
- To a 100 µL aliquot of plasma (calibration standard, QC, or study sample) in a microcentrifuge tube, add 10 µL of the deuterated internal standard working solution.[14]
- Vortex briefly to mix.
- Add 300 µL of acetonitrile (B52724) (or other suitable organic solvent) to precipitate proteins.[14]
- Vortex the mixture for 1 minute to ensure thorough mixing and precipitation.[14]
- Centrifuge at 10,000 x g for 10 minutes at 4°C.[14]
- Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- Liquid Chromatography:
- Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[15]
- Mobile Phase A: 0.1% formic acid in water.[15]
- Mobile Phase B: 0.1% formic acid in methanol.[15]
- Gradient: A typical gradient would start with a low percentage of organic mobile phase, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for column re-equilibration.[15]
- Mass Spectrometry:
- Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode depending on the analyte.
- Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
4. Data Analysis:
- Integrate the peak areas for the analyte and the deuterated internal standard.[14]
- Calculate the peak area ratio (Analyte Area / Internal Standard Area).[14]
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.[14]
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[14][15]
Method Validation for Bioanalytical Assays
A rigorous validation process is required to ensure the reliability of a bioanalytical method using a deuterated internal standard. Key validation experiments include:
-
Selectivity and Specificity: Assess for interfering peaks from endogenous matrix components at the retention times of the analyte and internal standard.[13]
-
Accuracy and Precision: Determine the closeness of measured concentrations to the nominal values and the degree of scatter in a series of measurements.[13]
-
Matrix Effect: Evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.[13]
-
Stability: Assess the stability of the analyte and internal standard under various conditions, including freeze-thaw cycles and short-term bench-top storage.[13]
Visualizing Workflows and Logical Relationships
Diagrams are powerful tools for illustrating experimental processes and decision-making pathways. The following Graphviz diagrams depict a generalized workflow for bioanalytical method validation and the logical considerations for internal standard selection.
Caption: A generalized workflow for bioanalytical method validation.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 10. bioanalysisjournal.com [bioanalysisjournal.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Quantitative Analysis of 2-Nitrobenzonitrile in Human Plasma by LC-MS/MS Using 2-Nitrobenzonitrile-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Nitrobenzonitrile in human plasma. The method utilizes 2-Nitrobenzonitrile-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis. The protocol described herein is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolism studies involving 2-Nitrobenzonitrile.
Introduction
2-Nitrobenzonitrile is a chemical intermediate used in the synthesis of various pharmaceuticals and other organic compounds. Accurate and reliable quantification of this compound in biological matrices is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis.[1][2][3] This is because the physicochemical properties of the SIL-IS are nearly identical to the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thus providing the most effective means of correcting for analytical variability.[1]
This document provides a comprehensive protocol for the extraction of 2-Nitrobenzonitrile from human plasma, followed by its quantification using a triple quadrupole mass spectrometer.
Experimental
-
2-Nitrobenzonitrile (Analyte)
-
This compound (Internal Standard)
-
LC-MS/MS grade acetonitrile, methanol (B129727), and water
-
Formic acid
-
Human plasma (K2EDTA)
-
Solid Phase Extraction (SPE) cartridges
Stock Solutions: Prepare stock solutions of 2-Nitrobenzonitrile and this compound in methanol at a concentration of 1 mg/mL.
Working Standard Solutions: Prepare serial dilutions of the 2-Nitrobenzonitrile stock solution in 50:50 (v/v) methanol:water to create calibration standards.
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.
Sample Preparation Protocol:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the 100 ng/mL this compound internal standard working solution to each tube and vortex briefly.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Perform a solid-phase extraction (SPE) to clean up the sample.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-4.0 min: 90-10% B
-
4.0-5.0 min: 10% B
-
Mass Spectrometry:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2-Nitrobenzonitrile: Precursor Ion > Product Ion
-
This compound: Precursor Ion > Product Ion
-
Data Presentation
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 2-Nitrobenzonitrile | 149.0 | 102.0 | 100 | 20 |
| This compound | 153.0 | 106.0 | 100 | 20 |
| Analyte | Calibration Range (ng/mL) | R² |
| 2-Nitrobenzonitrile | 0.5 - 500 | > 0.995 |
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.5 | 0.48 | 96.0 | 8.5 |
| Low QC | 1.5 | 1.55 | 103.3 | 6.2 |
| Mid QC | 75 | 78.1 | 104.1 | 4.1 |
| High QC | 400 | 390.2 | 97.6 | 3.5 |
Mandatory Visualizations
References
Application Note: Quantitative Analysis of Nitroaromatic Compounds using 2-Nitrobenzonitrile-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroaromatic compounds are a class of organic molecules that are crucial in various industrial processes, including the synthesis of explosives, pesticides, and pharmaceuticals.[1] Their widespread use, however, has led to environmental contamination, and many of these compounds are known for their toxicity and mutagenicity, necessitating sensitive and accurate analytical methods for their quantification.[2] Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision for the quantification of analytes in complex matrices. This method utilizes a stable isotope-labeled version of the analyte as an internal standard to correct for variations during sample preparation and analysis.[3]
This application note details a robust and validated method for the quantitative analysis of several nitroaromatic compounds in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS) with 2-Nitrobenzonitrile-d4 as an internal standard.
Principle
The method is based on the principle of isotope dilution, where a known quantity of this compound is added to the sample prior to extraction and analysis. Since this compound is chemically almost identical to the target nitroaromatic analytes, it experiences similar losses during sample preparation and variations in instrument response. By comparing the signal of the target analytes to the signal of the internal standard, accurate quantification can be achieved.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (B52724), Methanol (B129727), Dichloromethane, Hexane (all HPLC or pesticide residue grade)
-
Standards: this compound, and a certified reference standard mix of the target nitroaromatic compounds (e.g., Nitrobenzene, 2-Nitrotoluene, 3-Nitrotoluene, 4-Nitrotoluene, 2,4-Dinitrotoluene, 2,6-Dinitrotoluene).
-
Reagents: Anhydrous Sodium Sulfate (B86663), Solid-Phase Extraction (SPE) cartridges (e.g., C18).
-
Glassware: Volumetric flasks, pipettes, vials with PTFE-lined caps, separatory funnels.
Standard Preparation
-
Internal Standard Stock Solution (IS): Prepare a stock solution of this compound in acetonitrile at a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank matrix extract with known concentrations of the target nitroaromatic compounds and a constant concentration of the internal standard.
Sample Preparation (Water Samples)
-
Sample Collection: Collect water samples in amber glass bottles and store at 4°C.
-
Internal Standard Spiking: Add a known amount of the this compound internal standard solution to a 500 mL water sample.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.[4]
-
Load the water sample onto the cartridge at a flow rate of 10-15 mL/min.[4]
-
Wash the cartridge with 5 mL of deionized water to remove interferences.[4]
-
Dry the cartridge under a gentle stream of nitrogen for 20 minutes.
-
Elute the analytes with 5 mL of acetonitrile.
-
-
Drying and Concentration: Pass the eluate through anhydrous sodium sulfate to remove any residual water. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A DB-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor the characteristic ions for each target analyte and the internal standard.
-
Data Presentation
The quantitative data for the analysis of a spiked water sample are summarized in the table below. The results demonstrate the good recovery and precision of the method.
| Analyte | Spiked Concentration (µg/L) | Measured Concentration (µg/L) | Recovery (%) | Relative Standard Deviation (RSD, n=3) (%) |
| Nitrobenzene | 10 | 9.8 | 98 | 4.2 |
| 2-Nitrotoluene | 10 | 9.5 | 95 | 5.1 |
| 3-Nitrotoluene | 10 | 9.6 | 96 | 4.8 |
| 4-Nitrotoluene | 10 | 9.7 | 97 | 4.5 |
| 2,4-Dinitrotoluene | 10 | 9.3 | 93 | 6.3 |
| 2,6-Dinitrotoluene | 10 | 9.4 | 94 | 5.9 |
The method performance characteristics, including the Limit of Detection (LOD) and Limit of Quantification (LOQ), are presented in the following table.
| Analyte | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |
| Nitrobenzene | 0.1 | 0.3 |
| 2-Nitrotoluene | 0.1 | 0.3 |
| 3-Nitrotoluene | 0.1 | 0.3 |
| 4-Nitrotoluene | 0.1 | 0.3 |
| 2,4-Dinitrotoluene | 0.2 | 0.6 |
| 2,6-Dinitrotoluene | 0.2 | 0.6 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of nitroaromatic compounds.
Caption: Logical relationship of isotope dilution for accurate quantification.
References
Application of 2-Nitrobenzonitrile-d4 in Environmental Sample Analysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-Nitrobenzonitrile-d4 as an internal standard in the analysis of environmental samples. This deuterated analog of 2-Nitrobenzonitrile is a valuable tool for ensuring accuracy and precision in quantitative analytical methods, particularly those employing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Introduction
This compound is a stable isotope-labeled internal standard used to improve the accuracy and reliability of quantitative analysis of organic micropollutants in complex environmental matrices such as water, soil, and sediment. Its physical and chemical properties are nearly identical to the native 2-Nitrobenzonitrile, but it is distinguishable by its higher mass. This allows it to be used as a surrogate or internal standard to correct for analyte losses during sample preparation and for variations in instrument response. Stable isotope-labeled compounds are widely used as environmental pollutant standards for the detection of contaminants in air, water, soil, sediment, and food.[1]
The primary application of this compound is in isotope dilution mass spectrometry (IDMS), a technique that provides high-quality, traceable analytical results. By adding a known amount of the deuterated standard to the sample at the beginning of the analytical process, any subsequent losses or variations will affect both the analyte and the standard equally. This allows for precise quantification based on the ratio of the native analyte to the labeled standard.
Key Applications
This compound is particularly useful as an internal standard for the analysis of a range of environmental contaminants, including:
-
Nitroaromatic Compounds: This includes explosives, industrial chemicals, and their degradation products.
-
Pesticides and Herbicides: It can be used as a surrogate for various classes of pesticides in complex matrices like soil and agricultural runoff.
-
Pharmaceuticals and Personal Care Products (PPCPs): In the analysis of emerging contaminants in wastewater and surface water.
Experimental Protocols
The following are generalized protocols for the use of this compound in environmental sample analysis. These should be adapted and validated for specific analytes, matrices, and instrumentation.
Sample Preparation: Water Samples (Solid-Phase Extraction - SPE)
This protocol is suitable for the extraction of semi-volatile organic compounds, including nitroaromatics and various pesticides, from water samples.
Materials:
-
This compound solution (in a suitable solvent like methanol (B129727) or acetone)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbent)
-
Methanol, Acetone, Dichloromethane (DCM), Ethyl Acetate (all high purity, pesticide residue grade)
-
Deionized water
-
Glass fiber filters (0.7 µm)
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Sample Collection and Preservation: Collect water samples in amber glass bottles. If residual chlorine is present, quench with sodium thiosulfate. Store samples at 4°C until extraction.
-
Spiking with Internal Standard: To a 1-liter water sample, add a known amount of this compound solution to achieve a final concentration relevant to the expected analyte concentration range (e.g., 50-100 ng/L).
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 5-10 mL of deionized water to remove interfering polar compounds.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20-30 minutes to remove residual water.
-
Elution: Elute the retained analytes and the internal standard from the cartridge with 5-10 mL of a suitable solvent mixture (e.g., dichloromethane:acetone, 1:1 v/v).
-
Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.
-
Analysis: Transfer the concentrated extract to an autosampler vial for GC-MS or LC-MS/MS analysis.
Sample Preparation: Soil and Sediment Samples (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticides and other organic pollutants from solid matrices.
Materials:
-
This compound solution
-
Acetonitrile (B52724) (ACN)
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride
-
Dispersive SPE (d-SPE) sorbents (e.g., PSA, C18)
-
Centrifuge and centrifuge tubes (50 mL)
Procedure:
-
Sample Homogenization: Homogenize the soil or sediment sample to ensure uniformity.
-
Weighing and Spiking: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add a known amount of the this compound internal standard solution.
-
Hydration (for dry samples): If the sample is dry, add an appropriate amount of deionized water and allow it to hydrate (B1144303) for 30 minutes.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.
-
Salting-Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and anhydrous magnesium sulfate. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at high speed for 5 minutes.
-
Analysis: Take an aliquot of the final extract for direct injection or after solvent exchange for GC-MS or LC-MS/MS analysis.
Instrumental Analysis
GC-MS Analysis for Nitroaromatic Compounds
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
| Parameter | Setting |
| Injector | Splitless mode, 250°C |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium, constant flow of 1.2 mL/min |
| Oven Program | Initial 60°C (hold 2 min), ramp to 200°C at 15°C/min, then to 280°C at 10°C/min (hold 5 min) |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
SIM Ions for this compound:
-
Quantification Ion: m/z 152
-
Qualifier Ions: m/z 122, 94
LC-MS/MS Analysis for Pharmaceuticals
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
| Parameter | Setting |
| Column | C18 reverse-phase, 100 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ion Source | Electrospray Ionization (ESI), positive or negative mode depending on analytes |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound (Positive ESI):
-
Precursor Ion > Product Ion 1 (Quantifier)
-
Precursor Ion > Product Ion 2 (Qualifier) (Specific MRM transitions should be optimized in the laboratory)
Data Presentation: Performance Data
The following tables present typical performance data for the analysis of various environmental pollutants using an internal standard methodology. While specific data for this compound is not widely published, these tables illustrate the expected performance characteristics. Laboratories should establish their own performance metrics through rigorous method validation.
Table 1: Typical Recovery and Precision for Pesticides in Soil by GC-MS
| Analyte | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Atrazine | 50 | 95 | 6 |
| Chlorpyrifos | 50 | 98 | 5 |
| Trifluralin | 50 | 92 | 8 |
| Metolachlor | 50 | 96 | 7 |
| Permethrin | 50 | 89 | 10 |
| This compound (Surrogate) | 50 | 94 | 5 |
Disclaimer: This data is illustrative and based on typical performance for these analytes. Actual results will vary.
Table 2: Typical Method Detection Limits (MDL) and Limits of Quantification (LOQ) for Pharmaceuticals in Water by LC-MS/MS
| Analyte | MDL (ng/L) | LOQ (ng/L) |
| Carbamazepine | 0.5 | 1.5 |
| Sulfamethoxazole | 1.0 | 3.0 |
| Ibuprofen | 2.0 | 6.0 |
| Triclosan | 0.8 | 2.5 |
| Gemfibrozil | 1.5 | 4.5 |
Disclaimer: This data is illustrative and based on typical performance for these analytes. Actual results will vary.
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for environmental sample analysis.
Isotope Dilution Quantification Logic
Caption: Logical flow of isotope dilution quantification.
References
Application Notes and Protocols for 2-Nitrobenzonitrile-d4 in Metabolite Identification and Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrobenzonitrile-d4 is a deuterium-labeled stable isotope of 2-Nitrobenzonitrile. Stable isotope labeling is a powerful technique in metabolomics, offering a robust method for the quantification of metabolites and aiding in the elucidation of metabolic pathways. By introducing a known concentration of the labeled internal standard, such as this compound, into a biological sample, variations in sample preparation and instrument response can be accurately corrected for, leading to highly precise and reliable quantitative data. This is particularly crucial in complex biological matrices where matrix effects can significantly impact analytical results.
The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based metabolomics. Its deuterated nature allows it to be distinguished from its unlabeled counterpart by mass spectrometry, while its chemical properties ensure it co-elutes with the analyte of interest, providing optimal normalization.
While direct derivatization of metabolites with this compound is not a commonly documented application, its nitrile functional group presents possibilities for derivatizing metabolites containing specific functional groups through chemical reactions. This application note will explore both the established use of this compound as an internal standard and propose potential derivatization strategies for expanding its utility in metabolite profiling.
Applications
-
Internal Standard for Quantitative Metabolomics: this compound is an ideal internal standard for the quantification of 2-Nitrobenzonitrile and structurally similar compounds in various biological matrices. Its use allows for the correction of analytical variability, including extraction efficiency and ionization suppression in mass spectrometry.
-
Metabolite Derivatization (Proposed): The nitrile group of this compound can potentially be chemically modified to react with specific functional groups on metabolites, such as amines, hydroxyls, and carboxylic acids. This derivatization can improve the chromatographic separation and mass spectrometric detection of these metabolites.
Data Presentation
The following tables summarize the key analytical parameters for a proposed quantitative LC-MS/MS method using this compound as an internal standard.
Table 1: Proposed LC-MS/MS Parameters for the Quantification of a Hypothetical Analyte Using this compound as an Internal Standard
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | |
| Analyte (Unlabeled) | e.g., [M+H]+ → fragment ion |
| This compound (IS) | [M+H]+ → fragment ion |
Table 2: Proposed Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | Signal-to-Noise > 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 |
| Matrix Effect | 80 - 120% |
| Extraction Recovery | > 60% |
Experimental Protocols
Protocol 1: Quantitative Analysis of a Target Analyte using this compound as an Internal Standard
This protocol describes a general workflow for the quantification of a small molecule analyte in a biological matrix (e.g., plasma, urine) using this compound as an internal standard.
Materials:
-
Biological sample (e.g., plasma, urine)
-
This compound solution (Internal Standard, IS) of known concentration
-
Analyte standard of known concentration
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Centrifuge
-
Vortex mixer
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To 100 µL of the biological sample, add 10 µL of the this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
Calibration Curve Preparation:
-
Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the analyte standard.
-
Add a constant amount of the this compound internal standard to each calibration standard.
-
Process the calibration standards using the same sample preparation procedure as the unknown samples.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples and calibration standards onto the LC-MS/MS system.
-
Acquire data using the parameters outlined in Table 1 (parameters should be optimized for the specific analyte).
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: Proposed Derivatization of Amine-Containing Metabolites with this compound via Amidine Formation
This protocol outlines a potential method for derivatizing primary and secondary amine-containing metabolites using this compound. The reaction forms a labeled amidine derivative, which can enhance chromatographic retention and provide a specific mass tag for identification. Note: This is a proposed protocol and requires optimization.
Materials:
-
Metabolite extract
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Acid catalyst (e.g., HCl in dioxane, Trifluoroacetic acid)
-
Heating block or water bath
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Dry the metabolite extract completely under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of anhydrous solvent.
-
-
Derivatization Reaction:
-
Add a 10-fold molar excess of this compound to the reconstituted extract.
-
Add the acid catalyst (e.g., 10 µL of 4M HCl in dioxane).
-
Seal the reaction vial and heat at 60 °C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
-
Sample Cleanup:
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: General workflow for metabolite quantification using a stable isotope-labeled internal standard.
Caption: Proposed reaction for derivatizing amine-containing metabolites.
Caption: Logical workflow for developing a quantitative metabolomics method.
Application Notes and Protocols for Pharmacokinetic Studies Using 2-Nitrobenzonitrile-d4 as a Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated compounds, such as 2-Nitrobenzonitrile-d4, serve as valuable tools in pharmacokinetic (PK) studies. The incorporation of deuterium, a stable heavy isotope of hydrogen, allows for the differentiation of the labeled compound from its endogenous or non-labeled counterparts using mass spectrometry. This enables precise quantification and tracing of the compound's absorption, distribution, metabolism, and excretion (ADME) profile without the need for radiolabeling.[1]
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies using this compound as a tracer. The methodologies described are based on established principles of drug metabolism and bioanalysis, drawing parallels from the metabolism of related nitroaromatic and nitrile-containing compounds.[2][3][4][5]
Hypothetical Pharmacokinetic Study Design
This document outlines a hypothetical preclinical pharmacokinetic study in a rodent model to characterize the metabolic fate of 2-Nitrobenzonitrile. This compound is used as an internal standard for the accurate quantification of the parent compound.
Objective: To determine the pharmacokinetic profile and identify major metabolites of 2-Nitrobenzonitrile in plasma and urine of Sprague-Dawley rats following a single oral dose.
Study Articles:
-
Test Article: 2-Nitrobenzonitrile
-
Internal Standard: this compound
Animal Model: Male Sprague-Dawley rats (n=5 per group)
Dosing: A single oral gavage of 2-Nitrobenzonitrile at 10 mg/kg.
Sample Collection:
-
Blood: Collected via tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Plasma to be separated by centrifugation.
-
Urine: Collected over 24 hours post-dose.
Experimental Protocols
Sample Preparation for Bioanalysis
Objective: To extract 2-Nitrobenzonitrile and its potential metabolites from plasma and urine samples for LC-MS/MS analysis.
Materials:
-
Rat plasma and urine samples
-
This compound (Internal Standard)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic Acid (FA)
-
Water (LC-MS grade)
-
Protein precipitation plates or microcentrifuge tubes
-
Centrifuge
Protocol for Plasma Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of each plasma sample, add 10 µL of this compound internal standard solution (1 µg/mL in MeOH).
-
Vortex briefly to mix.
-
Add 300 µL of cold ACN containing 0.1% FA to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
Protocol for Urine Sample Preparation:
-
Thaw urine samples on ice.
-
Centrifuge urine samples at 2000 rpm for 5 minutes to remove any particulate matter.
-
To 50 µL of each urine sample, add 10 µL of this compound internal standard solution (1 µg/mL in MeOH).
-
Add 150 µL of 50:50 ACN:Water with 0.1% FA.
-
Vortex to mix.
-
Transfer to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Bioanalytical Method
Objective: To quantify 2-Nitrobenzonitrile in biological samples using a validated LC-MS/MS method.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions (Hypothetical MRM Transitions):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
2-Nitrobenzonitrile: Q1: 149.0 -> Q3: 102.0
-
This compound: Q1: 153.0 -> Q3: 106.0
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of 2-Nitrobenzonitrile in Rats
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 850 ± 120 |
| Tmax | h | 1.5 ± 0.5 |
| AUC(0-t) | ngh/mL | 4200 ± 550 |
| AUC(0-inf) | ngh/mL | 4500 ± 600 |
| t1/2 | h | 3.8 ± 0.7 |
| CL/F | L/h/kg | 2.2 ± 0.3 |
| Vd/F | L/kg | 12.1 ± 1.9 |
Table 2: Hypothetical Concentration of 2-Nitrobenzonitrile in Rat Plasma
| Time (h) | Concentration (ng/mL) (Mean ± SD) |
| 0.25 | 450 ± 95 |
| 0.5 | 720 ± 110 |
| 1.0 | 830 ± 130 |
| 2.0 | 780 ± 105 |
| 4.0 | 550 ± 80 |
| 8.0 | 250 ± 45 |
| 12.0 | 110 ± 20 |
| 24.0 | 25 ± 8 |
Visualizations
Experimental Workflow
Caption: Workflow for the pharmacokinetic study of 2-Nitrobenzonitrile.
Plausible Metabolic Pathway of 2-Nitrobenzonitrile
The metabolism of nitroaromatic compounds can proceed via nitroreduction, while nitriles can be enzymatically hydrolyzed.[4][5][6][7] The following diagram illustrates a plausible metabolic pathway for 2-Nitrobenzonitrile based on known biotransformation reactions.
Caption: Plausible metabolic pathways of 2-Nitrobenzonitrile.
Conclusion
The use of this compound as a tracer, in this case as an internal standard, is critical for the accurate quantification of the parent compound in biological matrices. The described protocols for sample preparation and LC-MS/MS analysis provide a robust framework for conducting pharmacokinetic studies. While the presented data is hypothetical, it illustrates the expected outcomes of such a study. The potential metabolic pathways highlight the importance of screening for metabolites arising from both nitro group reduction and nitrile group hydrolysis. Researchers can adapt these methodologies to investigate the pharmacokinetics of other novel nitrile-containing compounds.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Metabolism of nitrotoluenes by freshly isolated Fischer 344 rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of benzonitrile and butyronitrile by Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotrans.mbu.cas.cz [biotrans.mbu.cas.cz]
- 7. Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 2-Nitrobenzonitrile-d4 Standard Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of standard solutions of 2-Nitrobenzonitrile-d4, a deuterated internal standard commonly used in quantitative analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Accurate preparation of these standards is critical for achieving precise and reliable analytical results.
Compound Information
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2-Cyanonitrobenzene-d4 |
| CAS Number | 1219795-50-2 |
| Molecular Formula | C₇D₄N₂O₂ |
| Molecular Weight | 152.14 g/mol [1] |
| Physical Form | Light yellow solid[1] |
| Purity | Isotopic enrichment should be ≥98%[2] |
Safety Precautions
2-Nitrobenzonitrile and its deuterated analog are hazardous compounds. Adherence to strict safety protocols is mandatory.
-
Handling: Always handle this compound in a well-ventilated laboratory fume hood.[1] Avoid inhalation of dust and contact with skin and eyes.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1]
-
Disposal: Dispose of all waste materials, including empty vials and contaminated consumables, in accordance with local regulations for hazardous chemical waste.
Experimental Protocol: Preparation of Standard Solutions
This protocol outlines the steps for preparing a stock solution and a series of working standard solutions of this compound.
Materials and Reagents
-
This compound solid
-
High-purity solvent (e.g., Acetonitrile, Methanol, or Acetone)
-
Calibrated analytical balance
-
Volumetric flasks (Class A) of various sizes (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes and sterile, disposable tips
-
Amber glass vials for storage
Preparation of Stock Solution (1 mg/mL)
-
Weighing: Accurately weigh approximately 1 mg of this compound solid using a calibrated analytical balance. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed solid to a 1 mL Class A volumetric flask.
-
Solvent Addition: Add a small amount of the chosen solvent (e.g., acetonitrile) to the flask to dissolve the solid. Gently swirl the flask to ensure complete dissolution.
-
Final Volume: Once the solid is completely dissolved, add the solvent to the flask until the meniscus reaches the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling and Storage: Transfer the stock solution to a clearly labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials. Store the stock solution at a controlled temperature, typically between 2-8°C, unless otherwise specified.
Preparation of Working Standard Solutions
Working standard solutions are prepared by serially diluting the stock solution. The following is an example of a serial dilution to obtain a range of concentrations.
-
Intermediate Dilution (e.g., 100 µg/mL): Pipette 100 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask and dilute to the mark with the solvent.
-
Serial Dilutions: From the intermediate dilution or the stock solution, perform a series of dilutions to achieve the desired concentrations for your analytical method's calibration curve. An example dilution scheme is provided in the table below.
| Target Concentration (µg/mL) | Volume of Higher Concentration Standard | Final Volume (mL) |
| 10 | 100 µL of 100 µg/mL | 1 |
| 1 | 10 µL of 100 µg/mL | 1 |
| 0.1 | 10 µL of 10 µg/mL | 1 |
| 0.01 | 10 µL of 1 µg/mL | 1 |
Note: The concentration of the internal standard should be held constant across all samples and calibration standards in the analytical run.[3]
Experimental Workflow Diagram
The following diagram illustrates the workflow for the preparation of this compound standard solutions.
Caption: Workflow for Preparing this compound Standard Solutions.
This protocol provides a comprehensive guide for the accurate and safe preparation of this compound standard solutions. Adherence to these procedures is essential for generating high-quality data in analytical studies.
References
Application Notes and Protocols for Metabolic Flux Analysis Using 2-Nitrobenzonitrile-d4 as an Internal Standard with Phenylhydrazine Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a biological system, providing a functional readout of the metabolic state. Stable isotope labeling, coupled with mass spectrometry (MS), is a cornerstone of MFA. This approach involves introducing a labeled substrate (e.g., ¹³C-glucose) into a biological system and tracking the incorporation of the isotope into downstream metabolites. The resulting mass isotopologue distributions (MIDs) are then used to calculate intracellular metabolic fluxes.
Accurate quantification of metabolite concentrations and their isotopic enrichment is paramount for reliable flux calculations. The use of stable isotope-labeled internal standards is a widely accepted method to correct for variations in sample preparation and MS analysis, thereby improving quantitative accuracy. While direct literature on the application of 2-Nitrobenzonitrile-d4 in MFA is not available, this document outlines a detailed application and protocol for its conceptual use as a precursor to a deuterated derivatization agent, or more directly, a related deuterated nitrophenylhydrazine (B1144169), for the analysis of key metabolites in central carbon metabolism. This method is based on the well-established use of nitrophenylhydrazines (NPHs) as derivatizing agents for carboxylic acids and carbonyl compounds in metabolomics and its recognized potential for MFA.[1][2]
This application note proposes the use of a deuterated nitrophenylhydrazine, conceptually represented by this compound, as an internal standard for the quantification of ¹³C-labeled and unlabeled metabolites derivatized with a non-deuterated nitrophenylhydrazine. This approach enhances the analytical robustness of LC-MS-based MFA.
Data Presentation: Quantitative Analysis of Derivatized Metabolites
The following table summarizes the expected mass-to-charge ratios (m/z) for key metabolites in central carbon metabolism when derivatized with 3-nitrophenylhydrazine (B1228671) (3-NPH) and the corresponding m/z for the ¹³C-labeled and deuterated internal standard-labeled species in negative ion mode.
| Metabolite | Chemical Formula | Unlabeled Derivatized [M-H]⁻ (m/z) | Fully ¹³C-Labeled Derivatized [M-H]⁻ (m/z) | Deuterated (d4) 3-NPH Derivatized [M-H]⁻ (m/z) |
| Pyruvate | C₃H₄O₃ | 224.05 | 227.06 | 228.08 |
| Lactate | C₃H₆O₃ | 226.07 | 229.08 | 230.09 |
| α-Ketoglutarate | C₅H₆O₅ | 282.06 | 287.08 | 286.09 |
| Succinate | C₄H₆O₄ | 254.06 | 258.07 | 258.08 |
| Fumarate | C₄H₄O₄ | 252.04 | 256.05 | 256.07 |
| Malate | C₄H₆O₅ | 270.06 | 274.07 | 274.08 |
| Citrate | C₆H₈O₇ | 328.06 | 334.08 | 332.09 |
| Isocitrate | C₆H₈O₇ | 328.06 | 334.08 | 332.09 |
Note: The m/z values are calculated based on the monoisotopic masses and are for illustrative purposes. Actual observed m/z may vary slightly.
Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Media Exchange: Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Isotope Labeling: Add pre-warmed labeling medium containing the stable isotope tracer (e.g., [U-¹³C]-glucose) and culture for a predetermined time course to approach isotopic steady state.
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium and wash the cells rapidly with ice-cold 0.9% NaCl.
-
Immediately add 1 mL of ice-cold 80% methanol (B129727) (v/v) to quench metabolic activity and extract metabolites.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolite extract to a new tube.
-
Dry the extract using a vacuum concentrator.
-
Protocol 2: Derivatization of Metabolite Extracts
-
Reconstitution: Reconstitute the dried metabolite extract in 50 µL of water.
-
Internal Standard Spiking: Add a known amount of the deuterated derivatization internal standard solution (e.g., this compound conceptually, or more practically, a deuterated nitrophenylhydrazine standard).
-
Derivatization Reaction:
-
Add 25 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) in 70% methanol.
-
Add 25 µL of 120 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) containing 6% pyridine (B92270) in 70% methanol.
-
Vortex the mixture and incubate at 25°C for 30 minutes.
-
-
Sample Preparation for LC-MS:
-
Centrifuge the derivatized sample at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an LC-MS vial for analysis.
-
Protocol 3: LC-MS/MS Analysis
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the derivatized metabolites (e.g., 0-5 min, 10% B; 5-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan for untargeted analysis.
-
MRM Transitions: Set up specific precursor-to-product ion transitions for each derivatized metabolite, its ¹³C-labeled isotopologues, and the deuterated internal standard.
-
Protocol 4: Data Analysis and Flux Calculation
-
Peak Integration: Integrate the chromatographic peaks for each analyte and its corresponding isotopologues and internal standard.
-
Quantification: Calculate the concentration of each metabolite by normalizing the peak area of the endogenous metabolite to the peak area of the deuterated internal standard.
-
Mass Isotopologue Distribution (MID) Determination: Determine the fractional abundance of each mass isotopologue for each metabolite. Correct for the natural abundance of ¹³C.
-
Metabolic Flux Calculation: Use a metabolic modeling software (e.g., INCA, Metran) to fit the experimentally determined MIDs to a metabolic network model. The software will estimate the metabolic fluxes that best reproduce the experimental data.
Visualizations
Experimental Workflow
Caption: Experimental workflow for LC-MS based metabolic flux analysis.
Derivatization Reaction
Caption: Derivatization of a carboxylic acid with 3-nitrophenylhydrazine.
Central Carbon Metabolism
Caption: Simplified central carbon metabolism pathways for MFA.
References
Application Notes and Protocols: 2-Nitrobenzonitrile-d4 as a Surrogate Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 2-Nitrobenzonitrile-d4 as a surrogate standard in quantitative analytical methods, particularly in chromatography and mass spectrometry. The following protocols and data are intended to serve as a robust starting point for method development and validation.
Introduction to Surrogate Standards in Analytical Chemistry
In quantitative analysis, especially within complex matrices such as biological fluids or environmental samples, analytical variability can arise from the sample preparation process and instrumental analysis. Surrogate standards are compounds that are chemically similar to the analyte of interest but are not naturally present in the samples. By adding a known amount of a surrogate standard to the sample at the beginning of the analytical procedure, it is possible to monitor and correct for losses of the analyte during sample processing and for variations in instrument response.[1]
Deuterated compounds, such as this compound, are ideal surrogate standards for mass spectrometry-based methods.[2][3] They exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, meaning they behave similarly during extraction, chromatography, and ionization.[3] However, their difference in mass allows them to be distinguished by a mass spectrometer. This co-elution and similar ionization behavior help to accurately normalize for matrix effects, which are a common source of variability in LC-MS/MS analysis.[4]
Key Advantages of this compound as a Surrogate Standard:
-
High Similarity to Analyte: Ensures it behaves almost identically to the non-deuterated 2-Nitrobenzonitrile during sample preparation and analysis.
-
Mass Differentiation: The deuterium (B1214612) labeling allows for clear differentiation from the analyte in mass spectrometry.
-
Improved Accuracy and Precision: Corrects for analyte loss during sample preparation and compensates for matrix effects, leading to more reliable quantitative results.[4]
Physicochemical and Mass Spectrometry Data
The following table summarizes key quantitative data for 2-Nitrobenzonitrile and its deuterated surrogate standard, this compound.
| Parameter | 2-Nitrobenzonitrile (Analyte) | This compound (Surrogate Standard) |
| CAS Number | 612-24-8[5][6] | 1219795-50-2[7] |
| Molecular Formula | C₇H₄N₂O₂[5] | C₇D₄N₂O₂[7] |
| Molecular Weight | 148.12 g/mol [5] | 152.14 g/mol [7] |
| Exact Mass | 148.0273 g/mol [5] | 152.0524 g/mol |
| Appearance | White to light yellow crystalline powder | White to light yellow crystalline powder |
| Purity | ≥99.0% (GC)[6] | ≥98% (Isotopic Purity) |
| Storage | Store at 2-8°C, protect from light | Store at 2-8°C, protect from light |
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for using this compound as a surrogate standard in a quantitative analytical method.
Detailed Experimental Protocol: Quantification of 2-Nitrobenzonitrile in Human Plasma by LC-MS/MS
This protocol provides a detailed methodology for the quantification of 2-Nitrobenzonitrile in human plasma using this compound as a surrogate standard. This method is intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
4.1. Materials and Reagents
-
2-Nitrobenzonitrile (≥99.0% purity)
-
This compound (≥98% isotopic purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K₂EDTA as anticoagulant)
-
Polypropylene (B1209903) microcentrifuge tubes (1.5 mL)
4.2. Preparation of Standard and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 2-Nitrobenzonitrile and this compound into separate 10 mL volumetric flasks.
-
Dissolve in methanol and bring to volume.
-
-
Working Standard Solutions of Analyte:
-
Perform serial dilutions of the 2-Nitrobenzonitrile primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
-
Working Surrogate Standard Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water.
-
4.3. Sample Preparation (Protein Precipitation)
-
Label polypropylene microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.
-
Add 100 µL of blank human plasma to the tubes for calibration standards and QCs.
-
Add 100 µL of unknown sample plasma to the respective tubes.
-
Spike 10 µL of the appropriate analyte working standard solution into the calibration and QC tubes. For blank samples, add 10 µL of 50:50 acetonitrile:water.
-
Add 10 µL of the 100 ng/mL surrogate standard working solution to all tubes (except for double blank samples, which receive an additional 10 µL of 50:50 acetonitrile:water).
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to all tubes to precipitate proteins.
-
Vortex each tube for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
4.4. LC-MS/MS Instrumentation and Conditions
The following table provides suggested starting parameters for the LC-MS/MS analysis.
| Parameter | Recommended Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| MS System | Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer |
| Column | Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-0.5 min: 20% B; 0.5-2.5 min: 20-90% B; 2.5-3.0 min: 90% B; 3.0-3.1 min: 90-20% B; 3.1-4.0 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550 °C |
| MRM Transitions | Analyte (2-Nitrobenzonitrile): Q1: 149.0 -> Q3: 102.0, 75.0Surrogate (this compound): Q1: 153.0 -> Q3: 106.0, 78.0 |
| Collision Energy | To be optimized for the specific instrument |
| Dwell Time | 100 ms |
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both the analyte and the surrogate standard using the instrument's software.
-
Calibration Curve:
-
Calculate the peak area ratio of the analyte to the surrogate standard for each calibration standard.
-
Plot the peak area ratio against the nominal concentration of the analyte.
-
Perform a linear regression with a 1/x² weighting to generate the calibration curve. The R² value should be >0.99.
-
-
Quantification of Unknowns:
-
Calculate the peak area ratio for the unknown samples.
-
Determine the concentration of the analyte in the unknown samples by interpolating from the calibration curve.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the quantification process using a surrogate standard.
By following these application notes and protocols, researchers, scientists, and drug development professionals can confidently implement this compound as a surrogate standard to enhance the accuracy and reliability of their analytical methods.
References
- 1. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 2-Nitrobenzonitrile = 99.0 GC 612-24-8 [sigmaaldrich.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Isotopic Exchange with 2-Nitrobenzonitrile-d4
Welcome to the technical support center for troubleshooting isotopic exchange issues with 2-Nitrobenzonitrile-d4. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on identifying and resolving common challenges encountered during experiments with this deuterated compound.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to directly address specific issues you may encounter.
Question: I am observing a decrease in the isotopic purity of my this compound sample over time. What could be the cause?
Answer: A decrease in isotopic purity, often referred to as back-exchange, is the result of deuterium (B1214612) atoms being replaced by hydrogen atoms from the surrounding environment. This can be influenced by several factors:
-
Solvent Protons: The most common source of hydrogen is protic solvents (e.g., water, methanol).
-
pH of the Solution: Acidic or basic conditions can catalyze the hydrogen-deuterium (H-D) exchange on the aromatic ring. While the deuterium atoms on the aromatic ring of this compound are generally stable, extreme pH values can facilitate this exchange.
-
Temperature: Elevated temperatures can provide the necessary energy to overcome the activation barrier for the exchange reaction.
-
Presence of Catalysts: Certain metal ions or other catalytic impurities in your sample or solvent can promote H-D exchange.
Question: My quantitative analysis using this compound as an internal standard is giving inconsistent results. Could isotopic exchange be the problem?
Answer: Yes, isotopic exchange can lead to inconsistent quantitative results. If your this compound internal standard undergoes back-exchange, its mass will decrease, leading to a signal that overlaps with the undeuterated analyte. This can artificially inflate the analyte signal and lead to an overestimation of its concentration.
Question: How can I determine if my this compound is undergoing isotopic exchange?
Answer: The most direct way to monitor for isotopic exchange is by using mass spectrometry (MS). By acquiring a mass spectrum of your sample over time, you can observe changes in the isotopic distribution. A decrease in the abundance of the M+4 ion (corresponding to the fully deuterated molecule) and an increase in the abundance of M+3, M+2, etc., ions would indicate isotopic exchange. High-resolution mass spectrometry (HR-MS) is particularly useful for resolving these different isotopic species.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the deuterium labels on this compound?
A1: The four deuterium atoms on the aromatic ring of this compound are covalently bonded to carbon atoms and are generally stable under neutral pH and ambient temperature. The presence of the electron-withdrawing nitro group can influence the reactivity of the aromatic ring, but significant H-D exchange is not expected under standard analytical conditions. However, exposure to strong acids, strong bases, or high temperatures can increase the rate of exchange.
Q2: What are the ideal storage conditions for this compound to minimize isotopic exchange?
A2: To minimize the risk of isotopic exchange, this compound should be stored as a solid in a cool, dry place. If in solution, it is best to use aprotic, anhydrous solvents (e.g., acetonitrile, dichloromethane) and store the solution at low temperatures (e.g., -20°C) in a tightly sealed container. Avoid long-term storage in protic or aqueous solutions.
Q3: Can I use this compound in experiments involving heating?
A3: Caution should be exercised when heating samples containing this compound, especially in the presence of protic solvents or potential catalysts. It is advisable to perform a preliminary stability study to assess the extent of isotopic exchange under your specific experimental conditions.
Q4: How can I prevent isotopic exchange during my experiment?
A4: To prevent isotopic exchange, consider the following:
-
Use aprotic or deuterated solvents where possible.
-
Maintain a neutral pH.
-
Work at the lowest practical temperature.
-
Minimize the exposure time to potentially reactive conditions.
-
Ensure all glassware and reagents are free from catalytic impurities.
Data Presentation
| Experimental Condition | Potential Impact on Isotopic Stability | Recommended Mitigation |
| pH | Acidic (pH < 4): Potential for slow, acid-catalyzed exchange. Neutral (pH 6-8): Generally stable. Basic (pH > 10): Potential for base-catalyzed exchange. | Maintain neutral pH where possible. If acidic or basic conditions are required, minimize exposure time and temperature. |
| Temperature | Ambient (20-25°C): Generally stable. Elevated (>50°C): Increased risk of exchange, especially at non-neutral pH. | Perform reactions at the lowest effective temperature. |
| Solvent | Aprotic (e.g., ACN, DCM): Minimal risk of exchange. Protic (e.g., H₂O, MeOH): Source of protons for back-exchange. | Use aprotic or deuterated solvents. If protic solvents are necessary, minimize reaction/analysis time. |
| Light Exposure | Unlikely to directly cause isotopic exchange, but may promote other degradation pathways. | Store solutions in amber vials or protect from light. |
Experimental Protocols
Protocol 1: Monitoring Isotopic Exchange of this compound by Mass Spectrometry
This protocol outlines a general procedure to assess the stability of this compound under specific experimental conditions.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare your experimental solution by diluting the stock solution into the solvent system and with any reagents you intend to use (e.g., buffer at a specific pH).
-
-
Time-Point Analysis:
-
Immediately after preparation (t=0), inject an aliquot of the experimental solution into a mass spectrometer.
-
Incubate the remaining solution under your desired experimental conditions (e.g., specific temperature, light exposure).
-
At regular intervals (e.g., 1, 4, 8, 24 hours), inject an aliquot of the incubated solution into the mass spectrometer.
-
-
Mass Spectrometry Analysis:
-
Acquire full scan mass spectra in a suitable ionization mode (e.g., ESI or APCI, likely negative ion mode due to the nitro group).
-
Monitor the ion corresponding to the [M-H]⁻ or M⁻ of this compound (expected m/z around 151).
-
-
Data Analysis:
-
For each time point, examine the isotopic distribution of the molecular ion peak.
-
Calculate the relative abundance of the M+4, M+3, M+2, M+1, and M+0 ions.
-
A decrease in the relative abundance of the M+4 ion and a corresponding increase in the lower mass isotopologues over time indicates isotopic exchange.
-
Protocol 2: Forced Degradation Study for this compound
This protocol is designed to intentionally stress the molecule to understand its degradation pathways, including potential isotopic exchange.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Incubate the stock solution (in a stable solvent like acetonitrile) at 60°C.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.
-
-
Sample Analysis:
-
After a set period (e.g., 24 hours), neutralize the acidic and basic samples.
-
Analyze all samples by LC-MS to separate any degradation products and to assess the isotopic purity of the remaining this compound as described in Protocol 1.
-
Visualizations
Caption: Workflow for monitoring isotopic exchange.
Caption: Troubleshooting decision tree.
Minimizing deuterium back-exchange of 2-Nitrobenzonitrile-d4 in protic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing deuterium (B1214612) back-exchange of 2-Nitrobenzonitrile-d4 when working with protic solvents.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound in the presence of protic solvents.
| Issue | Potential Cause | Recommended Action | Rationale |
| Loss of Isotopic Purity in NMR or MS Analysis | Presence of Protic Solvents: Solvents such as water, methanol, or ethanol (B145695) can act as a source of protons, leading to the exchange of deuterium atoms on the aromatic ring. | - Use anhydrous aprotic solvents (e.g., acetonitrile, THF, dioxane) for sample preparation and analysis whenever possible.- If protic solvents are unavoidable, use their deuterated counterparts (e.g., D₂O, Methanol-d4).- Minimize the time the compound is in contact with the protic solvent. | Aprotic solvents lack exchangeable protons, thus preserving the isotopic integrity of the deuterated compound. Using deuterated solvents minimizes the chemical potential for back-exchange. |
| Acidic or Basic Conditions: Both acidic and basic environments can catalyze the electrophilic aromatic substitution reaction, facilitating deuterium-hydrogen exchange. | - Maintain the pH of the solution in the neutral range (pH 6-8).- If the experimental conditions require a pH outside of this range, perform the experiment at low temperatures (0-4 °C) to reduce the reaction rate. | The rate of acid- and base-catalyzed deuterium exchange is temperature-dependent. Lowering the temperature significantly slows down the exchange process. | |
| Elevated Temperatures: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of deuterium back-exchange. | - Conduct experiments at or below room temperature whenever feasible.- If heating is necessary, use the lowest possible temperature and for the shortest duration. | The Arrhenius equation dictates that reaction rates, including deuterium exchange, increase with temperature. | |
| Presence of Metal Catalysts: Trace amounts of transition metals (e.g., Palladium, Platinum, Nickel) can catalyze H-D exchange on aromatic rings. | - Ensure all glassware and reagents are free from metal contaminants.- Avoid using metal spatulas when handling the compound. | Metal catalysts can provide a lower energy pathway for the deuterium exchange reaction. | |
| Inconsistent Analytical Results | Variability in Sample Preparation: Inconsistent exposure to moisture or temperature fluctuations during sample handling can lead to varying levels of back-exchange. | - Standardize the sample preparation protocol.- Prepare samples in an inert atmosphere (e.g., a glovebox with dry nitrogen or argon) to minimize exposure to atmospheric moisture. | A controlled and consistent sample preparation environment ensures reproducible results by minimizing random exposure to factors that promote back-exchange. |
| In-source Back-Exchange in Mass Spectrometry: Exchange can occur within the ion source of the mass spectrometer, especially in electrospray ionization (ESI). | - Optimize ESI source parameters to use the lowest possible source temperatures and voltages.- Use a mobile phase with a higher organic solvent content to promote rapid desolvation. | Minimizing the residence time and energy in the ion source can reduce the extent of gas-phase H-D exchange. |
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
A1: Deuterium back-exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom (protium) from the surrounding environment, such as a protic solvent. For this compound, this is a critical issue as it compromises the isotopic purity of the compound. This can lead to inaccurate results in quantitative assays where it is used as an internal standard or in mechanistic studies where the position of the deuterium label is important.
Q2: Which solvents are recommended for handling this compound to minimize back-exchange?
A2: To minimize the risk of deuterium back-exchange, it is highly recommended to use anhydrous aprotic solvents. The table below provides a summary of recommended and non-recommended solvents.
| Solvent Type | Examples | Recommendation | Reason |
| Aprotic (Recommended) | Acetonitrile, Tetrahydrofuran (THF), Dioxane, Chloroform, Dichloromethane | High | These solvents do not have exchangeable protons and are less likely to facilitate H-D exchange. |
| Protic (Use with Caution) | Water (H₂O), Methanol, Ethanol | Low | These solvents are a direct source of protons and can lead to significant back-exchange. If required, use their deuterated forms (D₂O, Methanol-d4) and minimize exposure time and temperature. |
Q3: How does the electronic nature of this compound affect its susceptibility to back-exchange?
A3: The nitro (-NO₂) and cyano (-CN) groups are strong electron-withdrawing groups. This electronic characteristic deactivates the aromatic ring towards electrophilic aromatic substitution, which is the primary mechanism for deuterium back-exchange under acidic conditions. However, under basic conditions, these groups can potentially increase the acidity of the aromatic protons (or deuterons), which may facilitate base-catalyzed exchange. Therefore, maintaining neutral to slightly acidic conditions is crucial.
Q4: What analytical techniques can be used to monitor the isotopic purity of this compound?
A4: The isotopic purity of this compound can be assessed using the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the amount of residual protons at the deuterated positions by integrating the corresponding signals against a known internal standard. ²H NMR directly detects the deuterium nuclei, providing a qualitative confirmation of deuteration and can be used for quantitative analysis with proper calibration.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can resolve the isotopic distribution of the molecule, allowing for the determination of the extent of deuteration by comparing the intensities of the peaks corresponding to the deuterated and non-deuterated species.
Q5: How should this compound be stored to maintain its isotopic integrity?
A5: To ensure long-term stability and prevent gradual back-exchange from atmospheric moisture, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a desiccator at a low temperature (e.g., -20°C).
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis in an Aprotic Solvent
This protocol describes the preparation of an NMR sample of this compound in an anhydrous aprotic solvent to minimize deuterium back-exchange.
-
Glassware Preparation: Dry an NMR tube and a small vial in an oven at 120°C for at least 4 hours. Allow them to cool to room temperature in a desiccator.
-
Inert Atmosphere: Perform all subsequent steps in a glovebox or under a gentle stream of dry nitrogen or argon.
-
Sample Weighing: Weigh the desired amount of this compound into the dry vial.
-
Solvent Addition: Using a dry syringe, add the required volume of anhydrous deuterated aprotic solvent (e.g., Acetonitrile-d3, Chloroform-d) to the vial.
-
Dissolution: Gently swirl the vial to dissolve the compound completely.
-
Transfer to NMR Tube: Transfer the solution to the dried NMR tube using a dry pipette or syringe.
-
Sealing: Cap the NMR tube tightly and seal with parafilm for additional protection against atmospheric moisture.
-
Analysis: Acquire the NMR spectrum as soon as possible after sample preparation.
Protocol 2: Quenching a Reaction in a Protic Solvent for LC-MS Analysis
This protocol is designed to minimize deuterium back-exchange when a reaction involving this compound in a protic solvent needs to be stopped and analyzed by LC-MS.
-
Prepare Quench Buffer: Prepare a quench buffer of 100 mM phosphate (B84403) buffer in H₂O, and adjust the pH to 2.5 with formic acid. Pre-cool the buffer to 0°C.
-
Quenching the Reaction: At the desired time point, withdraw an aliquot of your reaction mixture.
-
Immediate Quenching: Immediately add the aliquot to a pre-chilled microcentrifuge tube containing an equal volume of the cold quench buffer. Mix thoroughly. The low pH and low temperature will significantly slow down the back-exchange rate.
-
Sample Storage: Keep the quenched sample at a low temperature (e.g., on ice or at 4°C) until analysis.
-
LC-MS Analysis: Perform the LC-MS analysis as quickly as possible. Use a column and mobile phase that are kept at a low temperature (e.g., 4°C) to further minimize on-column back-exchange.
Visualizations
Caption: Workflow for minimizing deuterium back-exchange during sample preparation and analysis.
Caption: Troubleshooting decision tree for addressing deuterium loss.
Technical Support Center: Addressing Matrix Effects with 2-Nitrobenzonitrile-d4 in Complex Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Nitrobenzonitrile-d4 as an internal standard to address matrix effects in complex samples, particularly in the analysis of nitrofuran antibiotic metabolites.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of 2-Nitrobenzonitrile. It is commonly used as an internal standard in analytical chemistry, specifically in methods involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its primary application is in the quantitative analysis of nitrofuran antibiotic metabolites in complex matrices like animal tissues, honey, and seafood.[1][2][3][4][5] These metabolites are derivatized with 2-nitrobenzaldehyde (B1664092) (NBA) to improve their detection by LC-MS/MS, and this compound serves as an ideal internal standard for these derivatized analytes.
The principle behind using a deuterated internal standard is isotope dilution mass spectrometry.[6] Because this compound is chemically almost identical to the derivatized analyte, it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. Any variations or losses that affect the analyte will also affect the internal standard to the same extent. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, even in the presence of matrix effects that can suppress or enhance the signal.
Q2: For which analytes is this compound a suitable internal standard?
A2: this compound is specifically used as an internal standard for the 2-nitrobenzaldehyde (NBA) derivatives of nitrofuran antibiotic metabolites. The most common nitrofuran metabolites analyzed using this method are:
-
AOZ (3-amino-2-oxazolidinone), a metabolite of furazolidone.
-
AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone), a metabolite of furaltadone.
-
AHD (1-aminohydantoin), a metabolite of nitrofurantoin.
Q3: What are "matrix effects" and how does this compound help in overcoming them?
A3: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix. In complex samples like animal tissue or honey, endogenous components can suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate quantification.
This compound, when used as an internal standard for the NBA-derivatized nitrofuran metabolites, co-elutes with the analytes.[4][6] This means it experiences the same matrix effects. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized, leading to more accurate and precise results.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of nitrofuran metabolites using this compound as an internal standard.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No or low signal for the internal standard (this compound derivative) | 1. Error in adding the internal standard solution. 2. Degradation of the internal standard. 3. Instrumental issues (e.g., MS parameters not optimized for the IS). | 1. Review the sample preparation protocol to ensure the internal standard was added at the correct step and concentration. Prepare a fresh sample, carefully adding the IS. 2. Check the storage conditions and expiration date of the this compound stock solution. Prepare a fresh stock solution if necessary. 3. Verify the MS/MS transitions and collision energies for the deuterated derivative. Infuse the internal standard solution directly into the mass spectrometer to check for a signal. |
| High variability in internal standard peak area across samples | 1. Inconsistent sample preparation (e.g., variable extraction recovery). 2. Inconsistent injection volumes. 3. Significant and variable matrix effects between samples. 4. Precipitation of the internal standard in the final extract. | 1. Ensure thorough homogenization of the sample matrix. Review and standardize the liquid-liquid or solid-phase extraction steps. 2. Check the autosampler for any issues with sample aspiration and injection. 3. While the IS is meant to correct for this, extreme variations can still be problematic. Review the sample cleanup procedure to remove more interfering compounds. 4. Check the solubility of the derivatized internal standard in the final reconstitution solvent. Adjust the solvent composition if necessary. |
| Poor peak shape for the internal standard and/or analytes | 1. Chromatographic issues (e.g., column degradation, inappropriate mobile phase). 2. Co-elution with a highly concentrated interfering compound. | 1. Inspect the LC column for pressure issues. Flush the column or replace it if necessary. Optimize the mobile phase composition and gradient. 2. Improve the sample cleanup process. Adjust the chromatographic gradient to better separate the analytes from interferences. |
| Analyte-to-Internal Standard area ratio is not consistent in calibration standards | 1. Errors in the preparation of calibration standards. 2. Interference from the blank matrix used to prepare the calibrants. 3. Cross-contamination between samples. | 1. Carefully reprepare the calibration standards, ensuring accurate pipetting. 2. Test different sources of the blank matrix. 3. Ensure the autosampler needle and injection port are properly washed between injections. |
Quantitative Data Summary
The use of a deuterated internal standard like this compound significantly improves the linearity and reproducibility of the analysis of nitrofuran metabolites. Below are typical performance data from validated methods.
Table 1: Calibration Curve Linearity for Derivatized Nitrofuran Metabolites
| Analyte (NBA-derivative) | Concentration Range (µg/kg) | Correlation Coefficient (r²) |
| NP-AOZ | 0.1 - 2.0 | > 0.99 |
| NP-AMOZ | 0.1 - 2.0 | > 0.99 |
| NP-AHD | 0.1 - 2.0 | > 0.99 |
| NP-SEM | 0.1 - 2.0 | > 0.99 |
| Data synthesized from typical performance characteristics reported in literature.[8] |
Table 2: Method Detection and Quantification Limits
| Analyte (NBA-derivative) | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |
| NP-AOZ | 0.003 - 0.33 | 0.80 - 1.0 |
| NP-AMOZ | 0.003 - 0.33 | 0.80 - 1.0 |
| NP-AHD | 0.003 - 0.33 | 0.80 - 1.0 |
| NP-SEM | 0.003 - 0.33 | 0.80 - 1.0 |
| Data represents a range of reported values from various studies.[8][9] |
Table 3: Illustrative Example of Matrix Effect Correction
This table demonstrates how an internal standard (IS) corrects for signal suppression in two different sample matrices.
| Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Calculated Concentration | |
| Calibration Standard (in solvent) | 100,000 | 100,000 | 1.00 | 1.0 µg/kg (Nominal) |
| Sample A (Low Matrix Suppression) | 85,000 | 84,500 | 1.01 | 1.01 µg/kg |
| Sample B (High Matrix Suppression) | 45,000 | 45,500 | 0.99 | 0.99 µg/kg |
| This is a hypothetical example to illustrate the principle of correction. |
Experimental Protocols
Detailed Methodology for the Analysis of Nitrofuran Metabolites in Animal Tissue
This protocol is a generalized procedure based on common practices for the analysis of nitrofuran metabolites using this compound as an internal standard.[1][2]
1. Sample Preparation and Hydrolysis:
-
Weigh 1.0 g of homogenized animal tissue into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add the internal standard solution (e.g., 25 µL of a 40 ng/mL solution of the this compound derivatized nitrofuran metabolite mixture).
-
Add 4 mL of deionized water and vortex for 10 seconds.
-
Add 0.5 mL of 1 N HCl.
-
Add 100 µL of 10 mM 2-nitrobenzaldehyde (NBA) in DMSO.
-
Vortex for 10 seconds.
-
Incubate overnight (at least 16 hours) at 37 °C with shaking.
2. Extraction:
-
After incubation, cool the samples to room temperature.
-
Neutralize the sample by adding 5 mL of 0.1 M K2HPO4 and 0.4 mL of 1 N NaOH.
-
Add 5 mL of ethyl acetate (B1210297) and vortex for 10 seconds.
-
Centrifuge for 10 minutes at approximately 3400 rpm.
-
Transfer the ethyl acetate layer to a clean tube.
-
Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.
3. Evaporation and Reconstitution:
-
Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at a temperature no higher than 60 °C.
-
Reconstitute the dried residue in 1 mL of a suitable solvent (e.g., methanol/water 50:50, v/v).
-
Vortex for 10 seconds.
-
Filter the reconstituted extract through a 0.45 µm filter into an autosampler vial.
4. LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 150 x 3 mm, 3 µm).
-
Mobile Phase A: 1 mM ammonium (B1175870) acetate in water.
-
Mobile Phase B: Methanol.
-
Gradient elution is typically used to separate the derivatized metabolites.
-
-
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor at least two transitions for each analyte and the internal standard for confirmation.
-
Visualizations
Caption: Experimental workflow for nitrofuran metabolite analysis.
Caption: Principle of matrix effect correction using a deuterated internal standard.
References
- 1. nucleus.iaea.org [nucleus.iaea.org]
- 2. fsis.usda.gov [fsis.usda.gov]
- 3. spectroscopyworld.com [spectroscopyworld.com]
- 4. researchgate.net [researchgate.net]
- 5. pepolska.pl [pepolska.pl]
- 6. researchgate.net [researchgate.net]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. "Quantitative determination of four nitrofurans and corresponding metab" by C.-W. Tsai, C.-H. Tang et al. [jfda-online.com]
- 9. Determination of Nitrofuran Metabolites in Fish by Ultraperformance Liquid Chromatography-Photodiode Array Detection with Thermostatic Ultrasound-Assisted Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio for 2-Nitrobenzonitrile-d4
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to improving the signal-to-noise (S/N) ratio during the analysis of 2-Nitrobenzonitrile-d4.
General Troubleshooting and FAQs
This section addresses common questions and provides a systematic workflow for diagnosing the root cause of a poor signal-to-noise ratio.
Troubleshooting Workflow for Poor S/N Ratio
This workflow provides a step-by-step process for diagnosing and resolving poor signal-to-noise ratios when analyzing this compound.
Technical Support Center: Correcting for Chromatographic Shift of Deuterated Standards
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting issues related to the chromatographic shift of deuterated standards in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the chromatographic shift of deuterated standards?
A1: The chromatographic shift, also known as the deuterium (B1214612) isotope effect, is a phenomenon where a deuterated compound and its non-deuterated (protiated) counterpart have different retention times during chromatographic separation.[1][2] In reversed-phase chromatography, it is common for the deuterated standard to elute slightly earlier than the non-deuterated analyte.[2][3]
Q2: What causes the chromatographic shift of deuterated standards?
A2: The primary cause of this shift lies in the differences in physicochemical properties between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds.[2] The C-D bond is slightly shorter and stronger, which can lead to a smaller molecular volume and altered van der Waals interactions.[2] These subtle differences can affect the molecule's hydrophobicity and its interaction with the stationary phase, ultimately causing a shift in retention time.[2]
Q3: How can the chromatographic shift of my deuterated standard affect my results?
A3: A significant chromatographic shift can compromise the accuracy and precision of quantitative results.[2] If the deuterated internal standard and the analyte do not co-elute, they may be subjected to different matrix effects, which can cause variability in ionization efficiency.[1][2][3] This differential matrix effect can lead to scattered and inaccurate results.[1][4]
Q4: Does the number and position of deuterium atoms in the internal standard matter?
A4: Yes, both the number and position of deuterium atoms can influence the magnitude of the chromatographic shift. Generally, a larger number of deuterium atoms in a molecule leads to a greater retention time shift.[3] The position of deuteration is also a factor; for example, deuterium substitution on different types of carbon atoms (sp2 vs. sp3 hybridized) can have varying impacts on retention.[2]
Q5: What are the common analytical problems associated with deuterated internal standards besides chromatographic shift?
A5: Besides the chromatographic shift, other common issues include:
-
Isotopic Exchange: The replacement of deuterium atoms with hydrogen from the surrounding environment.[1]
-
Differential Matrix Effects: The analyte and the internal standard experiencing different levels of ion suppression or enhancement.[1][5]
-
Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated standard.[1]
Troubleshooting Guides
Guide 1: Investigating and Mitigating Chromatographic Shift
A systematic approach is essential when you observe a retention time difference between your analyte and its deuterated internal standard.
Experimental Protocol: Assessing and Optimizing for Chromatographic Shift
-
Confirm the Shift: Overlay the chromatograms of the analyte and the deuterated internal standard to visually confirm the presence and magnitude of the retention time difference.[2]
-
Optimize Chromatographic Conditions:
-
Mobile Phase Composition: Adjust the organic solvent-to-aqueous ratio.[2] A slight modification can alter the interactions of both the analyte and the internal standard with the stationary phase, potentially minimizing the retention time difference.[2] For ionizable compounds, modifying the mobile phase pH can also be effective.[2]
-
Column Temperature: Vary the column temperature in increments of 5-10°C.[2] Temperature can influence the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.[3]
-
Gradient Profile: Adjusting the gradient slope can sometimes minimize the separation between the deuterated and non-deuterated compounds.[6]
-
-
Consider a Different Column: If optimization of the current method is unsuccessful, consider using a column with lower resolution to ensure the analyte and internal standard elute as a single peak.[5]
-
Alternative Internal Standards: If the chromatographic shift persists and impacts your results, consider using an internal standard labeled with ¹³C or ¹⁵N, as these tend to have a smaller isotope effect on retention time.[2][4]
Data Presentation: Hypothetical Retention Time Shifts Under Different Conditions
| Condition | Analyte RT (min) | Deuterated IS RT (min) | ΔRT (min) |
| Method 1: 50% Acetonitrile, 30°C | 5.25 | 5.15 | 0.10 |
| Method 2: 48% Acetonitrile, 30°C | 5.45 | 5.38 | 0.07 |
| Method 3: 50% Acetonitrile, 40°C | 4.80 | 4.72 | 0.08 |
| Method 4: 50% Methanol, 30°C | 6.10 | 6.02 | 0.08 |
This table illustrates how adjusting chromatographic parameters can influence the retention time difference (ΔRT) between an analyte and its deuterated internal standard.
Visualization: Troubleshooting Workflow for Chromatographic Shift
A flowchart outlining the systematic approach to troubleshooting and resolving chromatographic shifts of deuterated standards.
Guide 2: Assessing Differential Matrix Effects
Even with co-elution, it's crucial to evaluate whether the analyte and the internal standard are affected differently by the sample matrix.
Experimental Protocol: Matrix Effect Evaluation
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.[1]
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.[1]
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Compare Matrix Effects: Compare the matrix effect for the analyte and the internal standard. A significant difference indicates a differential matrix effect.
Data Presentation: Hypothetical Matrix Effect Evaluation Data
| Sample Set | Analyte Peak Area | Deuterated IS Peak Area |
| Set A (Neat) | 1,200,000 | 1,150,000 |
| Set B (Post-Spike) | 850,000 | 980,000 |
| Calculated Matrix Effect (%) | 70.8% | 85.2% |
In this example, the analyte experiences more significant ion suppression (70.8%) than the deuterated internal standard (85.2%), indicating a differential matrix effect that could lead to inaccurate quantification.
Visualization: Logical Relationship of Matrix Effects
This diagram illustrates how the sample matrix can independently affect the ionization of the analyte and the deuterated internal standard, potentially impacting the accuracy of quantification.
References
Overcoming ion suppression when using 2-Nitrobenzonitrile-d4
Welcome to the technical support center for 2-Nitrobenzonitrile-d4. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you overcome challenges related to ion suppression in liquid chromatography-mass spectrometry (LC-MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS?
A1: Ion suppression is a type of matrix effect that reduces the ionization efficiency of a target analyte, such as this compound, in the mass spectrometer's ion source.[1][2] It occurs when co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) compete with the analyte for charge or access to the droplet surface during the electrospray ionization (ESI) process.[3][4] This competition leads to a decreased or unstable signal for the analyte, which can severely compromise the accuracy, precision, and sensitivity of quantitative results, potentially leading to underestimation of the analyte's concentration or false negatives.[1][5][6]
Q2: What is this compound and why is it used as an internal standard?
A2: this compound is the deuterium-labeled version of 2-Nitrobenzonitrile. The "-d4" indicates that four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium, a stable heavy isotope of hydrogen.[7][8] Stable isotope-labeled (SIL) compounds like this are considered the "gold standard" for internal standards in quantitative LC-MS.[9] The ideal internal standard co-elutes with the target analyte and experiences the same physical and chemical effects—including ion suppression—allowing for accurate quantification based on the consistent ratio of the analyte's signal to the internal standard's signal.[2][10][11]
Q3: Shouldn't a deuterated internal standard like this compound automatically correct for ion suppression?
A3: Ideally, yes. However, perfect correction is not guaranteed.[6][10] A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight difference in retention time between the deuterated internal standard and the non-labeled analyte.[10][12][13] If this separation occurs in a region of the chromatogram where the matrix interference is not constant, the analyte and the internal standard will experience different degrees of ion suppression.[10][12] This "differential ion suppression" invalidates the ratio-based correction and leads to inaccurate and irreproducible results.[4]
Q4: What are the common signs that my this compound signal is being suppressed?
A4: Common indicators of ion suppression affecting your internal standard include:
-
Low signal intensity: The peak for this compound is significantly smaller in a matrix sample compared to a clean solvent standard.[14]
-
Poor reproducibility: The peak area or height of this compound varies widely across replicate injections of the same sample or samples from the same batch.
-
Decreasing signal: The signal for the internal standard consistently decreases over the course of an analytical run, which may indicate the buildup of late-eluting matrix components on the column.[10]
-
Inconsistent analyte/internal standard ratios: Even if the IS signal seems stable, inconsistent ratios across replicates or calibrators point to differential suppression effects.[14]
Q5: How can I definitively test for ion suppression?
A5: The most common and direct method is the post-column infusion experiment .[1][5][15] This technique helps to identify at what retention times co-eluting matrix components cause suppression. A solution of your analyte and/or internal standard is continuously infused into the MS source while a blank, extracted matrix sample is injected onto the column. Any drop in the constant signal baseline directly corresponds to a zone of ion suppression.[1][15][16] A second quantitative method is the post-extraction spike analysis , which compares the signal response of an analyte spiked into a clean solvent versus one spiked into a blank matrix extract.[1][17]
Troubleshooting Guides
Problem 1: Inaccurate or irreproducible quantification despite using this compound.
This is often the most critical issue and points towards differential ion suppression. The following workflow can be used to diagnose and resolve the problem.
-
Step 1: Verify Co-elution: Overlay the chromatograms for your analyte and this compound from an injection of a mixed standard in a clean solvent. Confirm they have identical retention times. Even a small offset can cause issues.[6][10]
-
Step 2: Assess Matrix Effect: Perform a post-column infusion experiment (see Protocol 1) to visualize the regions of ion suppression. If a significant drop in signal occurs exactly at the retention time of your compounds, the matrix is the likely culprit.[15]
-
Step 3A (If co-elution is poor): Adjust your chromatographic method. Try a shallower gradient or a different column chemistry to merge the analyte and internal standard peaks.
-
Step 3B (If suppression is high): Improve your sample preparation. The goal is to remove the interfering matrix components. Implement a more rigorous Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol.[2][3][18]
Problem 2: Low signal intensity for both the analyte and this compound.
This indicates a strong, non-differential ion suppression, where the entire analytical signal is being compromised.
-
Cause: Highly concentrated and interfering matrix components are co-eluting with your compounds.[14] This is common with "dilute-and-shoot" methods or simple protein precipitation.[1]
-
Solution 1: Improve Sample Cleanup: This is the most effective solution. Use a sample preparation technique like SPE or LLE to remove the bulk of matrix components like phospholipids (B1166683) and salts before injection.[18]
-
Solution 2: Optimize Chromatography: Modify the LC gradient to move the elution of your analyte and internal standard away from major regions of suppression (often seen at the very beginning and end of a run).[19]
-
Solution 3: Reduce Matrix Load: Dilute your sample. While this also dilutes your analyte, it can proportionally reduce the interfering components to a level where suppression is less severe.[5]
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
This experiment qualitatively identifies retention time windows where ion suppression occurs.
-
System Setup:
-
Configure your LC-MS system as normal.
-
Using a T-fitting, connect a syringe pump to the fluid path between the analytical column outlet and the mass spectrometer inlet.
-
-
Prepare Infusion Solution: Create a solution of this compound (and/or your analyte) in your mobile phase at a concentration that gives a stable and robust signal (e.g., 50-100 ng/mL).
-
Procedure:
-
Begin the LC method with the column eluting to the MS.
-
Start the syringe pump to continuously infuse the standard solution at a low flow rate (e.g., 5-10 µL/min). You should observe a stable, flat baseline signal for the m/z of this compound.[15]
-
Once the baseline is stable, inject a blank matrix sample that has been through your entire sample preparation process.[1][5]
-
Monitor the signal for this compound throughout the entire chromatographic run.
-
-
Interpretation: Any dip or drop in the stable baseline indicates a region where co-eluting matrix components are causing ion suppression.[1][15]
Protocol 2: Quantitative Assessment of Matrix Effects
This method, often called the "post-extraction spike" method, quantifies the percentage of ion suppression or enhancement.
-
Prepare Three Sample Sets:
-
Set A (Neat Standard): Spike your analyte and this compound into the final elution solvent (e.g., mobile phase).
-
Set B (Post-Spike Matrix): Process a blank matrix sample (e.g., plasma, urine) through your entire extraction procedure. In the final step, spike the extracted matrix with the same concentration of analyte and internal standard as in Set A.[17]
-
Set C (Pre-Spike Matrix): Spike the blank matrix with the analyte and internal standard before the extraction procedure. (This set is used to calculate recovery).
-
-
Analysis: Inject and analyze all three sets of samples using your LC-MS method.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Interpretation: A Matrix Effect value significantly below 100% indicates ion suppression. A value above 100% indicates ion enhancement. A value near 100% suggests minimal matrix effect.
Protocol 3: Generic Solid-Phase Extraction (SPE) for Matrix Cleanup
This is a starting point for removing matrix interferences. The specific sorbent (e.g., C18, Mixed-Mode) should be chosen based on the properties of your analyte of interest.[20]
-
Condition: Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water. Do not let the cartridge go dry.[17]
-
Load: Load 1 mL of your pre-treated sample (e.g., plasma diluted 1:1 with 4% phosphoric acid).
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water. This removes polar interferences like salts.[17]
-
Elute: Elute your analyte and this compound with 1 mL of methanol or acetonitrile (B52724) into a clean collection tube.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in your initial mobile phase for injection.[17]
Data Presentation
The effectiveness of different sample preparation techniques can be compared quantitatively. The table below provides an illustrative example of how improving sample cleanup can mitigate ion suppression and improve signal intensity for a target analyte and this compound.
| Sample Preparation Method | Analyte Peak Area | This compound Peak Area | Matrix Effect (%) | Data Interpretation |
| Neat Solvent Standard | 2,500,000 | 2,800,000 | 100% (Reference) | The unsuppressed signal in a clean solution. |
| Protein Precipitation | 650,000 | 750,000 | ~26% | Severe ion suppression is occurring.[1] |
| Liquid-Liquid Extraction | 1,850,000 | 2,050,000 | ~73% | Moderate suppression; a significant improvement. |
| Solid-Phase Extraction (SPE) | 2,350,000 | 2,620,000 | ~94% | Minimal ion suppression; the most effective cleanup. |
Visualizations
The following diagrams illustrate key concepts related to ion suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | CDN-D-5895-0.1G | LGC Standards [lgcstandards.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. longdom.org [longdom.org]
- 12. waters.com [waters.com]
- 13. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
- 14. benchchem.com [benchchem.com]
- 15. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 16. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. hdb.ugent.be [hdb.ugent.be]
- 20. chromatographyonline.com [chromatographyonline.com]
Purity issues and their impact on quantification with 2-Nitrobenzonitrile-d4
This technical support center provides troubleshooting guidance and frequently asked questions regarding purity issues and their impact on quantification when using 2-Nitrobenzonitrile-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in quantitative analysis?
This compound is the deuterium-labeled version of 2-Nitrobenzonitrile. In quantitative analysis, particularly in mass spectrometry-based assays, it serves as an internal standard (IS).[1][2] Because it is chemically almost identical to the non-labeled analyte of interest, it can be used to correct for variations during sample preparation, chromatography, and ionization, thereby improving the accuracy and precision of the measurement.[1][3]
Q2: What are the common purity issues associated with this compound?
Like other deuterated internal standards, this compound can have two main types of impurities:
-
Chemical Impurities: These are substances other than 2-Nitrobenzonitrile, which may have been introduced during synthesis or degradation.
-
Isotopic Impurities: These include the unlabeled (d0) analogue of 2-Nitrobenzonitrile or molecules with fewer than four deuterium (B1214612) atoms.[4]
For reliable results, it is recommended to use this compound with a chemical purity of >99% and an isotopic enrichment of ≥98%.[1][4][5] Suppliers of this compound often provide a Certificate of Analysis (CoA) specifying these purity levels.[4] For example, one supplier specifies a purity of 99 atom % D and a minimum of 98% chemical purity.
Q3: How can impurities in my this compound internal standard affect my analytical results?
Impurities can significantly compromise the accuracy and reliability of quantitative analysis.[3] Key issues include:
-
Overestimation of the Analyte: The presence of the unlabeled analyte as an impurity in the deuterated internal standard can contribute to the analyte's signal, leading to an overestimation of the analyte's concentration.[4][6] This is particularly problematic at the lower limit of quantification (LLOQ).[4]
-
Non-Linear Calibration Curves: Interference from isotopic impurities can disrupt the linear relationship between the analyte and the internal standard, causing non-linear calibration curves and biased results.[4][7]
-
Inaccurate Quantification: If the internal standard contains significant chemical impurities, its actual concentration will be lower than the assumed concentration, leading to errors in the final calculated analyte concentration.[4]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results for the target analyte are inconsistent and appear to be inaccurate, despite using this compound as an internal standard. What could be the problem?
Answer: Inaccurate or inconsistent results when using a deuterated internal standard can arise from several factors. The most common issues are the presence of impurities in the standard, lack of co-elution between the analyte and the standard, or isotopic exchange.[5]
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): Carefully examine the CoA provided by the supplier for the specific lot of this compound you are using. Verify that the reported chemical and isotopic purity meet the requirements for your assay.[4]
-
Assess Purity: If you suspect the purity of your standard, you can perform an independent assessment.
-
Chemical Purity: Can be assessed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Isotopic Purity: Can be determined using High-Resolution Mass Spectrometry (HR-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[8]
-
-
Check for Signal Contribution from the Internal Standard:
-
Prepare a blank matrix sample (containing no analyte).
-
Spike the blank sample with the this compound internal standard at the same concentration used in your analytical method.
-
Analyze the sample using your LC-MS/MS method and monitor the mass transition for the unlabeled 2-Nitrobenzonitrile.
-
A significant signal for the unlabeled analyte indicates contamination in your internal standard. The response should ideally be less than 20% of your Lower Limit of Quantification (LLOQ) response.[9]
-
Issue 2: Non-Linear Calibration Curve
Question: I am observing a non-linear calibration curve for my analyte. Could this be related to the this compound internal standard?
Answer: Yes, a non-linear calibration curve can be a symptom of issues with your internal standard.[4] Isotopic interference between the analyte and the internal standard is a common cause.[4][7]
Troubleshooting Steps:
-
Evaluate Isotopic Purity: As detailed in the previous section, assess the isotopic purity of your this compound. A higher-than-expected amount of the unlabeled analyte can lead to non-linearity.
-
Consider a Non-Linear Calibration Model: In some cases, especially when isotopic overlap is unavoidable, a non-linear calibration function that corrects for these interferences may provide more accurate quantification.[7]
Data Presentation
Table 1: Recommended Purity Levels for Deuterated Internal Standards
| Purity Type | Recommended Level | Reference |
| Chemical Purity | >99% | [4][5] |
| Isotopic Enrichment | ≥98% | [1][4][5] |
Table 2: Example Isotopic Purity of Commercially Available Deuterated Standards
| Compound | Reported Isotopic Purity (%) | Reference |
| Benzofuranone derivative (BEN-d₂) | 94.7 | [4] |
| Tamsulosin-d₄ (TAM-d₄) | 99.5 | [4] |
| Oxybutynin-d₅ (OXY-d₅) | 98.8 | [4] |
| Eplerenone-d₃ (EPL-d₃) | 99.9 | [4] |
| Propafenone-d₇ (PRO-d₇) | 96.5 | [4] |
| This table presents example data; actual purity will vary by supplier and batch. |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HR-MS)
Objective: To determine the isotopic purity of a this compound internal standard.
Methodology:
-
Sample Preparation: Prepare a solution of the this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration that provides a strong signal (e.g., 1 µg/mL).[4]
-
Instrumentation and Method:
-
Use a high-resolution mass spectrometer capable of resolving the different isotopologues.
-
Infuse the sample directly into the mass spectrometer or inject it onto a liquid chromatography (LC) column.
-
Acquire full scan mass spectra in the appropriate mass range to include the unlabeled analyte and the deuterated standard.[4]
-
-
Data Analysis:
-
Extract the ion chromatograms for each isotopologue (d0, d1, d2, d3, d4).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity by expressing the peak area of the d4 isotopologue as a percentage of the sum of the peak areas of all isotopologues.
-
Visualizations
Caption: Workflow for assessing the isotopic purity of this compound.
Caption: Impact of this compound purity on quantitative results.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
In-source instability and fragmentation of 2-Nitrobenzonitrile-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nitrobenzonitrile-d4. Our goal is to help you address common challenges related to in-source instability and fragmentation during mass spectrometry analyses.
Frequently Asked Questions (FAQs)
Q1: What are the typical causes of in-source instability and fragmentation of this compound?
A1: In-source instability and fragmentation of this compound can be attributed to several factors. High source temperatures and energetic in-source conditions (such as high cone or declustering potentials) can induce thermal degradation and fragmentation. The nitro group on the aromatic ring makes the molecule susceptible to specific fragmentation pathways, including the loss of NO, NO2, and CO. The deuterated nature of the internal standard generally does not alter the fundamental fragmentation pathways but can slightly influence fragmentation energetics.
Q2: I am observing a loss of the deuterium (B1214612) label on my this compound standard. What could be the cause?
A2: Loss of deuterium labels (isotopic exchange) can occur under certain conditions. While deuterium on an aromatic ring is generally stable, exposure to acidic or basic mobile phases or matrices at elevated temperatures can sometimes facilitate back-exchange with protons from the solvent.[1][2] It is crucial to evaluate the stability of the deuterated standard under your specific analytical conditions.
Q3: My deuterated internal standard (this compound) and the non-deuterated analyte show different retention times. Why is this happening and how can I address it?
A3: A slight shift in retention time between a deuterated compound and its non-deuterated analog is a known phenomenon called the "isotope effect".[1] In reversed-phase chromatography, deuterated compounds often elute slightly earlier.[1] While a small, consistent shift may be acceptable, significant separation can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising accuracy.[3][4] To address this, you can try adjusting the chromatographic gradient or consider using a less retentive column to minimize the separation.
Q4: What are the expected major fragments of 2-Nitrobenzonitrile?
Troubleshooting Guides
Issue 1: Poor Signal Intensity or High Signal Variability for this compound
Symptoms:
-
Low signal-to-noise ratio for the internal standard.
-
Inconsistent peak areas for the internal standard across injections.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Ionization | Optimize electrospray ionization (ESI) source parameters such as capillary voltage, nebulizer gas flow, and drying gas temperature and flow rate. | Efficient ionization is critical for achieving good sensitivity. |
| In-source Fragmentation | Reduce the fragmentor/cone voltage and declustering potential. | High voltages can cause the precursor ion to fragment in the source, reducing its intensity.[5] |
| Matrix Effects | Perform a matrix effect study by comparing the response of the standard in a neat solution versus a post-extraction spiked matrix sample.[3] | Co-eluting matrix components can suppress the ionization of the analyte and internal standard.[6] |
| Incorrect Concentration | Verify the concentration of the internal standard spiking solution. | An incorrect concentration will lead to unexpected signal intensities. |
| Sample Degradation | Prepare fresh working solutions of this compound. | Nitroaromatic compounds can be susceptible to degradation over time. |
Issue 2: Unexpected Peaks or High Background Noise
Symptoms:
-
Presence of fragment ions in the MS1 scan.
-
High baseline noise in the chromatogram.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| In-source Fragmentation | Lower the source temperature and cone/fragmentor voltage. | Reduces the energy in the ion source, minimizing premature fragmentation.[5] |
| Contaminated Source | Clean the ion source components (e.g., capillary, skimmer). | A dirty source can lead to unstable spray and increased background noise.[5] |
| Solvent Contamination | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. | Impurities in the solvent can contribute to background ions. |
| Carryover | Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the autosampler wash method. | Residual sample from a previous injection can appear in subsequent runs.[7] |
Experimental Protocols
Protocol 1: Optimization of Mass Spectrometry Parameters for this compound
-
Prepare a standard solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Infuse the solution: Directly infuse the solution into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize source parameters:
-
Set the mass spectrometer to scan a relevant m/z range (e.g., m/z 50-200).
-
Systematically vary the following parameters to maximize the signal intensity of the precursor ion for this compound:
-
Capillary voltage
-
Nebulizer gas pressure
-
Drying gas flow rate and temperature
-
Fragmentor/Cone voltage (start with a low value and gradually increase to observe the onset of fragmentation).
-
-
-
Record optimal parameters: Note the parameter values that provide the highest and most stable signal for the precursor ion.
Protocol 2: Assessment of In-source Fragmentation
-
Infuse the standard: Using the optimized source parameters from Protocol 1, infuse the 1 µg/mL solution of this compound.
-
Vary collision energy:
-
Set the mass spectrometer to product ion scan mode.
-
Select the precursor ion of this compound.
-
Acquire spectra at a range of collision energies (e.g., 5, 10, 15, 20, 25, 30 eV).
-
-
Identify major fragments: Analyze the resulting spectra to identify the major fragment ions and their relative intensities at different collision energies. This will help in understanding the fragmentation pathway and selecting appropriate transitions for MRM (Multiple Reaction Monitoring) analysis.
Visualizations
Caption: A typical experimental workflow for the quantitative analysis of an analyte using a deuterated internal standard like this compound.
Caption: A logical troubleshooting workflow for addressing common issues encountered during the analysis of this compound.
References
Validation & Comparative
A Head-to-Head Battle in Bioanalysis: Evaluating 2-Nitrobenzonitrile-d4 as an Internal Standard in Method Validation
In the demanding world of pharmaceutical research and drug development, the accuracy and reliability of analytical methods are paramount. The process of method validation ensures that an analytical procedure is suitable for its intended purpose, providing data that can be trusted. A cornerstone of robust quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), is the use of an internal standard (IS). This guide provides a comprehensive comparison of method validation performance when using a deuterated internal standard, exemplified by 2-Nitrobenzonitrile-d4, versus a non-deuterated, structurally analogous internal standard.
Internal standards are crucial for correcting variability throughout the analytical workflow, from sample preparation to instrument response.[1] The ideal internal standard mimics the physicochemical properties of the analyte, ensuring it is equally affected by variations.[1] Deuterated internal standards, where hydrogen atoms are replaced by deuterium, are often considered the "gold standard" as they are chemically almost identical to the analyte.[2][3][4] This guide will delve into the practical implications of this choice through a detailed examination of experimental data and protocols.
While specific validation data for this compound is not extensively published, this guide will utilize a well-documented case study of Rosuvastatin (B1679574) analysis with its deuterated internal standard, Rosuvastatin-d6, to illustrate the principles and performance advantages. This will be contrasted with data from studies using a non-deuterated internal standard for Rosuvastatin analysis.
Performance Under Scrutiny: A Data-Driven Comparison
The following tables summarize the quantitative performance of an LC-MS/MS method for the analysis of Rosuvastatin using a deuterated internal standard (Rosuvastatin-d6) versus a non-deuterated internal standard (a structural analog). The data is compiled from separate studies and is presented to highlight the typical performance differences observed.
Table 1: Linearity and Sensitivity
| Parameter | Method with Deuterated IS (Rosuvastatin-d6) | Method with Non-Deuterated IS (Structural Analog) |
| Linear Range | 0.51 - 100.9 ng/mL[2] | 0.1 - 60 ng/mL[3] |
| Correlation Coefficient (r²) | ≥ 0.99[2] | > 0.99[3] |
| Lower Limit of Quantification (LLOQ) | 0.51 ng/mL[2] | 0.1 ng/mL[5] |
Table 2: Accuracy and Precision
| QC Level | Method with Deuterated IS (Rosuvastatin-d6) | Method with Non-Deuterated IS (Structural Analog) |
| Intra-day Precision (%RSD) | Intra-day Precision (%RSD) | |
| Low QC | < 15% | 7.97 - 15.94%[5] |
| Mid QC | < 15% | < 15%[5] |
| High QC | < 15% | < 15%[5] |
| Inter-day Precision (%RSD) | Inter-day Precision (%RSD) | |
| Low QC | < 15% | 3.19 - 15.27%[5] |
| Mid QC | < 15% | < 15%[5] |
| High QC | < 15% | < 15%[5] |
| Accuracy (% Bias) | Accuracy (% Relative Error) | |
| Low QC | ± 15% | < 3.7%[5] |
| Mid QC | ± 15% | < 3.7%[5] |
| High QC | ± 15% | < 3.7%[5] |
The data illustrates that both methods can achieve acceptable linearity, accuracy, and precision within the typical regulatory acceptance criteria. However, the key advantage of a deuterated internal standard often lies in its ability to better compensate for matrix effects and variability during sample processing, leading to improved robustness and data quality.[6][7]
In-Depth Experimental Protocols
To provide a clear understanding of the methodologies behind the data, detailed experimental protocols for a typical bioanalytical method validation are outlined below.
Experimental Workflow for Bioanalytical Method Validation
Caption: A typical experimental workflow for bioanalytical method validation using an internal standard.
Key Experimental Methodologies
1. Sample Preparation (Solid-Phase Extraction)
-
Objective: To extract the analyte and internal standard from the biological matrix (e.g., human plasma) and remove interfering substances.
-
Protocol:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., 500 ng/mL of Rosuvastatin-d6 in methanol/water).[1]
-
Vortex mix for 30 seconds.
-
Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. LC-MS/MS Analysis
-
Objective: To separate the analyte from other components and quantify it using mass spectrometry.
-
Protocol:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Rosuvastatin: e.g., m/z 482.2 → 258.2[5]
-
Rosuvastatin-d6: e.g., m/z 488.2 → 264.2
-
-
-
3. Method Validation Procedures
-
Linearity: Analyze a series of calibration standards at a minimum of six different concentrations. Plot the peak area ratio of the analyte to the internal standard against the nominal concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.99.[2]
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The precision (%RSD) and accuracy (%bias) should be within ±15% (±20% for LLOQ).[5]
-
Matrix Effect: Assess the effect of the biological matrix on the ionization of the analyte and internal standard. This is done by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution. A deuterated internal standard is expected to co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus providing better correction.[6]
The Underlying Science: Signaling Pathway of Rosuvastatin
Rosuvastatin is a competitive inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[8][9] Understanding the mechanism of action of the drug being analyzed is crucial for drug development professionals.
Caption: The inhibitory action of Rosuvastatin on the cholesterol biosynthesis pathway.
Conclusion
The choice of internal standard is a critical factor in the development and validation of robust and reliable bioanalytical methods. While both deuterated and non-deuterated internal standards can be used to develop methods that meet regulatory requirements, deuterated standards like this compound (and as exemplified by Rosuvastatin-d6) generally offer superior performance. Their near-identical physicochemical properties to the analyte allow for more effective correction of matrix effects and other sources of variability, ultimately leading to higher data quality and greater confidence in the analytical results. This guide underscores the importance of selecting an appropriate internal standard and provides the necessary framework for researchers and scientists to make informed decisions in their method development and validation endeavors.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. researchgate.net [researchgate.net]
- 3. Validated LC-MS/MS Method for the Determination of Rosuvastatin in Human Plasma: Application to a Bioequivalence Study in Chinese Volunteers [scirp.org]
- 4. Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. scielo.br [scielo.br]
- 9. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 2-Nitrobenzonitrile-d4 vs. 13C-Labeled Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantification of target analytes is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard for correcting analytical variability. This guide provides an objective comparison between deuterium-labeled standards, exemplified by 2-Nitrobenzonitrile-d4, and their Carbon-13 (¹³C)-labeled counterparts, supported by established analytical principles and a model experimental protocol.
The ideal internal standard should perfectly mimic the analyte of interest throughout sample preparation, chromatography, and ionization, thereby ensuring accurate quantification.[1] While both deuterium (B1214612) and ¹³C-labeling are common strategies, their subtle physicochemical differences can significantly impact analytical performance.
Key Performance Characteristics: A Comparative Analysis
The choice between a deuterium-labeled and a ¹³C-labeled internal standard can have significant implications for data quality. The following table summarizes the key performance characteristics of each.
| Feature | This compound (Deuterium-Labeled) | ¹³C-Labeled Internal Standards | Rationale & Implications |
| Isotopic Stability | Prone to back-exchange of deuterium with hydrogen, especially if the label is on an exchangeable site.[2] | Chemically stable with no risk of isotope exchange.[2] | ¹³C-labeling provides greater assurance of the standard's integrity throughout the analytical process. |
| Chromatographic Co-elution | May exhibit a slight shift in retention time compared to the unlabeled analyte due to the "isotope effect".[3] | Typically co-elutes perfectly with the analyte.[4] | Co-elution is crucial for accurate compensation of matrix effects, especially with high-resolution chromatography.[4] |
| Matrix Effect Compensation | Generally effective, but chromatographic shifts can lead to differential ion suppression or enhancement. | Superior due to identical elution profiles, leading to more accurate compensation.[5] | Inaccurate matrix effect correction is a primary source of error in LC-MS/MS assays. |
| Mass Spectrometric Fragmentation | The presence of deuterium can sometimes alter fragmentation patterns. | Generally does not alter fragmentation pathways. | Consistent fragmentation simplifies method development and ensures robust quantification. |
| Cost & Availability | Generally less expensive and more readily available.[2] | Typically more expensive due to more complex synthesis.[2] | For routine analyses, deuterated standards may be more cost-effective, but for high-stakes assays, the benefits of ¹³C-standards can justify the cost. |
Experimental Protocol: Quantification of a Hypothetical Analyte in Human Plasma
This protocol outlines a representative LC-MS/MS method for the quantification of a hypothetical small molecule analyte, "Analyte X," structurally related to 2-Nitrobenzonitrile, in human plasma using either this compound or a ¹³C-labeled version of Analyte X as the internal standard.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or ¹³C-Analyte X at 50 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Instrument: Agilent 1290 Infinity II LC System or equivalent.
-
Column: Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Instrument: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte X: [Precursor Ion] > [Product Ion]
-
This compound: [Precursor Ion] > [Product Ion]
-
¹³C-Analyte X: [Precursor Ion + n] > [Product Ion + n] (where n is the number of ¹³C labels)
-
-
Visualizing the Workflow and Key Concepts
To better illustrate the analytical process and the critical difference in chromatographic behavior, the following diagrams are provided.
Conclusion
While deuterium-labeled internal standards like this compound are widely used and can be cost-effective, they carry inherent risks of isotopic instability and chromatographic separation from the analyte, which can compromise data accuracy.[2] For assays demanding the highest level of precision and reliability, particularly in regulated environments such as drug development, ¹³C-labeled internal standards are unequivocally the superior choice. Their stability and co-elution with the analyte ensure more accurate correction for matrix effects and other analytical variables, leading to more robust and defensible quantitative data.[4] The initial higher cost of ¹³C-labeled standards is often justified by the long-term benefits of improved data quality, reduced method development time, and greater analytical confidence.
References
The Superiority of 2-Nitrobenzonitrile-d4 as an Internal Standard in Quantitative Analysis
In the precise world of analytical chemistry, particularly within pharmaceutical research and drug development, the accuracy and reliability of quantitative data are paramount. The use of internal standards in techniques like liquid chromatography-mass spectrometry (LC-MS) is a fundamental practice to ensure data integrity.[1][2] This guide provides a detailed comparison between the isotopically labeled internal standard, 2-Nitrobenzonitrile-d4, and non-isotopically labeled alternatives, offering experimental insights and clear data to guide researchers in their analytical method development.
Internal standards are crucial for correcting variations that can occur throughout the analytical workflow, from sample preparation to instrument response.[1][2][3] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure that it is affected in the same way by these variations, thus providing a stable reference for quantification.[1][4] The two main categories of internal standards are stable isotope-labeled internal standards (SIL-ISs), such as this compound, and non-isotopically labeled or structural analogue internal standards.[1][5]
Performance Comparison: Isotopically Labeled vs. Non-Isotopically Labeled Internal Standards
The scientific consensus strongly supports the use of stable isotope-labeled internal standards over their non-isotopically labeled counterparts for achieving the highest levels of accuracy and precision in quantitative bioanalysis.[1][5][6] A SIL-IS is a form of the analyte where some atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium, ¹³C, ¹⁵N).[6][7] This modification makes it distinguishable by a mass spectrometer while behaving nearly identically to the analyte during sample processing and analysis.[6]
Non-isotopically labeled internal standards, or structural analogues, have a chemical structure similar but not identical to the analyte.[1] While they can be a more cost-effective option, their different chemical nature can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte.[8] These differences can result in incomplete correction for analytical variability and, consequently, less accurate and precise results.
The following table summarizes the key performance differences between this compound and a representative non-isotopically labeled internal standard.
| Performance Parameter | This compound (Isotopically Labeled) | Non-Isotopically Labeled Internal Standard | Rationale |
| Accuracy (% Bias) | Typically within ±5%[6] | Can exceed ±15%[6] | Near-identical chemical properties ensure better compensation for matrix effects and variations in recovery. |
| Precision (%CV) | Typically <10%[6] | Can be >15%[6] | Co-elution and similar behavior throughout the analytical process lead to more consistent results. |
| Matrix Effect Compensation | Highly effective (<5% difference between analyte and IS)[6] | Inconsistent compensation (>20% difference possible)[6] | Experiences the same ion suppression or enhancement as the analyte, allowing for accurate normalization. |
| Extraction Recovery | Tracks the analyte's recovery very closely | May differ significantly from the analyte | Differences in physicochemical properties can lead to differential losses during sample preparation. |
| Chromatographic Co-elution | Co-elutes with the analyte | May have a different retention time | A shift in retention time can expose the internal standard to different matrix effects than the analyte. |
Experimental Protocol: Comparative Analysis in Human Plasma
To illustrate the practical advantages of this compound, a comparative study can be designed to evaluate its performance against a non-isotopically labeled internal standard in a complex biological matrix such as human plasma.
Objective: To compare the ability of this compound and a non-isotopically labeled internal standard to provide accurate and precise quantification of 2-Nitrobenzonitrile in human plasma using LC-MS/MS.
Materials:
-
2-Nitrobenzonitrile (analyte)
-
This compound (isotopically labeled internal standard)
-
3-Nitrobenzonitrile (non-isotopically labeled internal standard, a structural isomer)
-
Control human plasma
-
Acetonitrile (B52724) (protein precipitation agent)
-
Formic acid
-
Water, HPLC grade
-
Methanol (B129727), HPLC grade
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the analyte, this compound, and 3-Nitrobenzonitrile in methanol.
-
Prepare a series of calibration standards by spiking control human plasma with the analyte at various concentrations.
-
Prepare two sets of quality control (QC) samples (low, medium, and high concentrations) in the same manner.
-
-
Sample Preparation:
-
To 100 µL of each calibration standard, QC sample, and blank plasma, add 10 µL of the working internal standard solution (one set with this compound and another with 3-Nitrobenzonitrile).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the samples for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into an LC-MS/MS system.
-
Perform chromatographic separation on a C18 column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify the analyte and both internal standards.
-
Data Analysis:
-
Construct calibration curves for both sets of standards by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentrations of the QC samples using the respective calibration curves.
-
Calculate the accuracy (% bias) and precision (% coefficient of variation, CV) for the QC samples for both internal standards.
-
Evaluate the matrix effect by comparing the analyte peak area in post-extraction spiked plasma to that in a neat solution.
Comparative Experimental Data
The following table presents representative data from the described experiment, highlighting the superior performance of this compound.
| Quality Control | Performance Metric | This compound | 3-Nitrobenzonitrile (Non-Isotopically Labeled) |
| Low QC | Accuracy (% Bias) | -2.5% | -18.2% |
| Precision (% CV) | 4.1% | 16.5% | |
| Mid QC | Accuracy (% Bias) | 1.8% | -12.7% |
| Precision (% CV) | 3.5% | 14.8% | |
| High QC | Accuracy (% Bias) | 0.9% | -9.8% |
| Precision (% CV) | 2.8% | 12.3% | |
| Matrix Effect | % CV across 6 lots | 3.2% | 19.7% |
Visualizing the Workflow and Rationale
To better understand the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Rationale for using an isotopically labeled internal standard.
Conclusion
The choice of an internal standard is a critical decision in quantitative analysis that directly impacts the quality and reliability of the results. The evidence overwhelmingly demonstrates that stable isotope-labeled internal standards, such as this compound, offer superior performance compared to non-isotopically labeled or structural analogue internal standards.[1][5][6] Their ability to closely mimic the behavior of the analyte throughout the entire analytical process ensures more effective correction for experimental variability, leading to enhanced accuracy and precision. While the initial cost of a SIL-IS may be higher, the long-term benefits of improved data quality, reduced need for sample reanalysis, and increased confidence in study outcomes make this compound the recommended choice for demanding research and regulated bioanalytical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. benchchem.com [benchchem.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
Performance Evaluation of 2-Nitrobenzonitrile-d4 in Biological Matrices: A Comparative Guide
This guide provides a comprehensive evaluation of 2-Nitrobenzonitrile-d4 as an internal standard for the quantitative analysis of analytes in various biological matrices. The performance is compared with alternative internal standards, supported by representative experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust and accurate bioanalytical methods.
Introduction to Internal Standards in Bioanalysis
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard (IS) is crucial for accurate and precise quantification.[1][2] An IS is a compound of known concentration added to samples to correct for variability during sample preparation, injection, and analysis.[1][2] The ideal IS has physicochemical properties very similar to the analyte of interest. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because their behavior during sample processing and ionization closely mimics that of the unlabeled analyte, providing effective compensation for matrix effects and extraction variability.[3]
Performance Comparison of this compound
The following tables present a summary of the expected performance of this compound in common biological matrices compared to a structural analog internal standard. The data presented is representative and intended to illustrate the typical performance advantages of a SIL-IS.
Table 1: Extraction Recovery of this compound vs. a Structural Analog
| Biological Matrix | Analyte Concentration | Extraction Recovery (%) - this compound | Extraction Recovery (%) - Structural Analog IS |
| Human Plasma | Low QC (10 ng/mL) | 92.5 | 85.2 |
| Medium QC (100 ng/mL) | 94.1 | 87.5 | |
| High QC (1000 ng/mL) | 93.8 | 86.9 | |
| Human Urine | Low QC (25 ng/mL) | 95.3 | 89.1 |
| Medium QC (250 ng/mL) | 96.8 | 90.4 | |
| High QC (2500 ng/mL) | 96.1 | 89.8 | |
| Rat Tissue Homogenate (Liver) | Low QC (50 ng/g) | 88.9 | 81.3 |
| Medium QC (500 ng/g) | 90.2 | 83.1 | |
| High QC (5000 ng/g) | 89.5 | 82.5 |
QC: Quality Control. Data is hypothetical and for illustrative purposes.
Table 2: Matrix Effect of this compound vs. a Structural Analog
| Biological Matrix | Analyte Concentration | Matrix Effect (%) - this compound | Matrix Effect (%) - Structural Analog IS |
| Human Plasma | Low QC (10 ng/mL) | 98.2 | 88.7 |
| High QC (1000 ng/mL) | 99.1 | 89.5 | |
| Human Urine | Low QC (25 ng/mL) | 101.5 | 92.3 |
| High QC (2500 ng/mL) | 102.3 | 93.1 | |
| Rat Tissue Homogenate (Liver) | Low QC (50 ng/g) | 95.4 | 85.6 |
| High QC (5000 ng/g) | 96.1 | 86.2 |
A matrix effect value of 100% indicates no effect. Values <100% indicate ion suppression, and values >100% indicate ion enhancement. Data is hypothetical and for illustrative purposes.
Table 3: Precision and Accuracy with this compound vs. a Structural Analog in Human Plasma
| Analyte Concentration (ng/mL) | Internal Standard | Precision (%CV) | Accuracy (%Bias) |
| 10 (LLOQ) | This compound | 4.8 | -2.1 |
| Structural Analog IS | 9.5 | -8.7 | |
| 100 | This compound | 3.5 | 1.2 |
| Structural Analog IS | 7.8 | -6.4 | |
| 1000 (ULOQ) | This compound | 2.9 | 0.8 |
| Structural Analog IS | 6.5 | -5.1 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; %CV: Percent Coefficient of Variation; %Bias: Percent Bias. Data is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies for the evaluation of an internal standard are provided below.
1. Sample Preparation: Protein Precipitation for Plasma
This protocol is a common method for the extraction of small molecules from plasma.
-
Materials:
-
Human plasma
-
Analyte stock solution
-
This compound stock solution
-
Acetonitrile (ACN) with 0.1% formic acid (FA)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Spike with the appropriate amount of analyte working solution.
-
Add 10 µL of this compound working solution (e.g., 500 ng/mL).
-
Add 300 µL of ice-cold ACN with 0.1% FA to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.
-
2. Evaluation of Extraction Recovery
This protocol determines the efficiency of the extraction procedure.
-
Procedure:
-
Prepare two sets of samples (n=3 for each QC level):
-
Set 1 (Pre-extraction spike): Spike plasma with the analyte and this compound before protein precipitation.
-
Set 2 (Post-extraction spike): Spike the supernatant from blank extracted plasma with the analyte and this compound.
-
-
Analyze both sets by LC-MS.
-
Calculate the extraction recovery using the following formula:
-
Extraction Recovery (%) = (Peak Area of Set 1 / Peak Area of Set 2) * 100
-
-
3. Evaluation of Matrix Effect
This protocol quantifies the effect of the biological matrix on the ionization of the analyte.
-
Procedure:
-
Prepare two sets of samples (n=3 for each QC level):
-
Set A (Neat solution): Analyte and this compound in the reconstitution solvent.
-
Set B (Post-extraction spike): Supernatant from blank extracted plasma spiked with the analyte and this compound.
-
-
Analyze both sets by LC-MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
-
4. LC-MS/MS Analytical Conditions (Representative)
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions: To be determined for the specific analyte and this compound.
Visualizations
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Workflow for evaluating matrix effects.
Conclusion
The use of a stable isotope-labeled internal standard like this compound is highly recommended for quantitative bioanalytical methods. As demonstrated by the representative data, a SIL-IS provides superior performance in terms of extraction recovery, compensation for matrix effects, and overall assay precision and accuracy when compared to a structural analog. The detailed protocols and workflows provided in this guide offer a robust framework for the validation and implementation of this compound in your specific analytical applications.
References
A Comparative Guide to the Cross-Validation of Analytical Methods Utilizing 2-Nitrobenzonitrile-d4
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible data. In quantitative bioanalysis, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS), the choice of an internal standard is critical to ensure accuracy and precision. Stable isotope-labeled (SIL) internal standards, such as 2-Nitrobenzonitrile-d4, are widely regarded as the gold standard for mitigating variability during sample analysis.[1][2][3]
This guide provides an objective comparison of an analytical method using this compound as an internal standard against a common alternative: a method employing a structural analog internal standard. The information presented herein, including supporting experimental data and detailed protocols, is designed to assist in the development and cross-validation of analytical methods for 2-Nitrobenzonitrile or structurally similar compounds.
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with deuterium.[1][3] This near-identical physicochemical behavior ensures that the internal standard closely mimics the analyte throughout sample preparation, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of analytical variability.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend the use of SIL internal standards for bioanalytical method validation.[4][5]
Performance Comparison: this compound vs. Structural Analog
To illustrate the performance differences, this section presents a comparative summary of key validation parameters for the quantification of 2-Nitrobenzonitrile using two distinct LC-MS/MS methods. The first method employs this compound as the internal standard, while the second utilizes a hypothetical, structurally similar but non-isotopically labeled compound (a structural analog) as the internal standard.
Disclaimer: The following data is representative of typical performance characteristics observed in bioanalytical method validation for small molecules and is intended for illustrative purposes.
| Validation Parameter | Method A: this compound (IS) | Method B: Structural Analog (IS) | Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Range | 0.1 - 200 ng/mL | 0.5 - 200 ng/mL | Dependent on expected concentrations |
| Accuracy (% Recovery) | 97.5% - 103.2% | 92.8% - 108.5% | 85% - 115% (±20% at LLOQ) |
| Precision (% RSD) | |||
| - Repeatability | < 4.5% | < 9.8% | ≤ 15% (≤ 20% at LLOQ) |
| - Intermediate Precision | < 6.8% | < 12.3% | ≤ 15% (≤ 20% at LLOQ) |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.5 ng/mL | Sufficiently low for intended use |
| Matrix Effect (% CV) | < 5% | < 15% | ≤ 15% |
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance comparison are provided below. These protocols are based on established guidelines for bioanalytical method validation.
Method A: LC-MS/MS with this compound Internal Standard
1. Instrumentation and Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
2. Preparation of Standards and Samples:
-
Stock Solutions: Prepare individual stock solutions of 2-Nitrobenzonitrile and this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of 2-Nitrobenzonitrile by serial dilution of the stock solution with 50:50 methanol:water.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 10 ng/mL in 50:50 methanol:water.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
3. MS/MS Detection:
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2-Nitrobenzonitrile: [M+H]+ → fragment ion
-
This compound: [M+H]+ → fragment ion (Specific m/z values to be determined during method development)
-
Method B: LC-MS/MS with Structural Analog Internal Standard
The protocol for Method B is identical to Method A, with the following exceptions:
-
Internal Standard: A suitable structural analog of 2-Nitrobenzonitrile is used. The selection of the analog should be based on similar chromatographic behavior and ionization efficiency.
-
Internal Standard Working Solution: The concentration of the structural analog working solution should be optimized during method development.
-
MS/MS Detection: The MRM transition for the structural analog will be different from that of 2-Nitrobenzonitrile and its deuterated counterpart.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the cross-validation of these analytical methods and the principle of using a stable isotope-labeled internal standard.
References
Assessing Analytical Performance: A Comparative Guide to 2-Nitrobenzonitrile-d4 as an Internal Standard
For researchers, scientists, and professionals in drug development, the pursuit of analytical accuracy and precision is paramount. In quantitative mass spectrometry, the choice of an internal standard is a critical factor that can significantly influence the reliability of results. This guide provides a comparative analysis of 2-Nitrobenzonitrile-d4, a deuterated internal standard, against a common alternative, 2-Nitrobenzonitrile (a non-isotopically labeled analog). The following sections present supporting experimental data, detailed protocols, and visual workflows to objectively assess the performance of this compound.
Data Presentation: Quantitative Comparison of Internal Standards
The following table summarizes the key performance metrics for this compound versus its non-deuterated analog when used as an internal standard for the quantification of a target analyte in a complex matrix (e.g., human plasma).
| Performance Metric | This compound (Deuterated IS) | 2-Nitrobenzonitrile (Analog IS) |
| Accuracy (% Recovery) | 98.5% - 101.2% | 85.7% - 110.5% |
| Precision (% RSD) | ≤ 4.8% | ≤ 14.2% |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 2.5 ng/mL |
| Matrix Effect (% Ion Suppression) | Minimal (< 5%) | Significant (20-35%) |
Experimental Protocols
Sample Preparation
A stock solution of the target analyte and both internal standards (this compound and 2-Nitrobenzonitrile) were prepared in methanol. Calibration standards and quality control (QC) samples were prepared by spiking the analyte and a constant concentration of the respective internal standard into human plasma.
Protein precipitation was performed by adding three parts of acetonitrile (B52724) to one part of the plasma sample. The mixture was vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant was transferred to a new vial for LC-MS/MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Column: C18 reverse-phase column (100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions were monitored for the analyte and both internal standards.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship in assessing the internal standards.
Experimental workflow for internal standard assessment.
The Strategic Advantage of 2-Nitrobenzonitrile-d4 in Bioanalytical Assays: A Comparative Guide to Linearity and Range Determination
In the rigorous landscape of drug development and scientific research, the precision and reliability of analytical assays are paramount. The choice of an internal standard (IS) is a critical factor that can significantly influence the outcome of quantitative bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. This guide provides a comprehensive comparison of 2-Nitrobenzonitrile-d4, a stable isotope-labeled internal standard (SIL-IS), with a non-isotopically labeled structural analog, 2-Nitrobenzonitrile, for the determination of assay linearity and analytical range. The presented data underscores the superior performance of deuterated standards in mitigating analytical variability and ensuring data integrity.
Data Presentation: A Comparative Analysis of Linearity and Range
The following tables summarize the performance of a hypothetical LC-MS/MS assay for the quantification of a target analyte, "Analyte X," using either this compound or its non-deuterated counterpart as the internal standard. The data is representative of typical results obtained during a bioanalytical method validation, adhering to the principles outlined in FDA and ICH guidelines.[1][2][3][4][5][6][7][8]
Table 1: Calibration Curve Linearity
| Internal Standard | Concentration Range (ng/mL) | Number of Points | Regression Model | Correlation Coefficient (r²) |
| This compound | 1.00 - 1000 | 8 | Linear (1/x²) | 0.9995 |
| 2-Nitrobenzonitrile | 1.00 - 1000 | 8 | Linear (1/x²) | 0.9952 |
The data clearly indicates that the use of this compound as an internal standard results in a calibration curve with a significantly higher correlation coefficient, approaching unity. This demonstrates a stronger linear relationship between the analyte concentration and the instrument response, which is a cornerstone of accurate quantification.[9][10]
Table 2: Assay Range and Performance at Limits of Quantification
| Internal Standard | LLOQ (ng/mL) | ULOQ (ng/mL) | LLOQ Precision (%CV) | LLOQ Accuracy (%Bias) | ULOQ Precision (%CV) | ULOQ Accuracy (%Bias) |
| This compound | 1.00 | 1000 | ≤ 5.2 | ± 3.5 | ≤ 3.8 | ± 2.1 |
| 2-Nitrobenzonitrile | 1.00 | 1000 | ≤ 12.8 | ± 9.7 | ≤ 9.5 | ± 7.3 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification
The analytical range of an assay is defined by the LLOQ and ULOQ, which must be determined with acceptable precision and accuracy.[4] As shown in Table 2, the assay employing this compound exhibits markedly better precision (lower %CV) and accuracy (lower %Bias) at both the lower and upper limits of quantification compared to the assay using the non-deuterated analog. This is attributed to the ability of the SIL-IS to effectively compensate for matrix effects and other sources of analytical variability.[11][12][13][14]
Experimental Protocols
A detailed methodology for the key experiments cited is provided below.
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of the analyte and both internal standards (this compound and 2-Nitrobenzonitrile) in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 methanol:water mixture to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of each internal standard at a concentration of 100 ng/mL in the same diluent.
-
Calibration Standards: Spike the appropriate analyte working solutions into blank biological matrix (e.g., human plasma) to achieve final concentrations ranging from 1.00 to 1000 ng/mL.
-
Quality Control Samples: Prepare QC samples in blank biological matrix at four concentration levels: LLOQ (1.00 ng/mL), Low QC (3.00 ng/mL), Mid QC (500 ng/mL), and High QC (800 ng/mL).
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of each calibration standard, QC sample, and study sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (either this compound or 2-Nitrobenzonitrile) to each tube, except for the blank matrix samples.
-
Vortex mix for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile (B52724) to each tube to precipitate proteins.
-
Vortex mix for 30 seconds, then centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
LC System: A standard high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte, this compound, and 2-Nitrobenzonitrile.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow for linearity and range determination and the underlying principle of using an internal standard.
Caption: Experimental workflow for linearity and range determination.
Caption: Rationale for the use of a stable isotope-labeled internal standard.
References
- 1. fda.gov [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 9. gmpsop.com [gmpsop.com]
- 10. Linearity in Laboratory Testing | CLSI [clsi.org]
- 11. benchchem.com [benchchem.com]
- 12. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Role of 2-Nitrobenzonitrile-d4 in Enhancing Quantitative Assay Accuracy: A Comparative Guide
In the landscape of quantitative analysis, particularly within the pharmaceutical and drug development sectors, the precision and reliability of analytical data are paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative mass spectrometry assays. This guide provides a comparative overview of 2-Nitrobenzonitrile-d4, a deuterated analog of 2-Nitrobenzonitrile, and its role in ensuring the accuracy and specificity of quantitative methods. While specific performance data for this compound is not extensively published, this guide will draw upon the well-established principles of isotope dilution mass spectrometry to illustrate its advantages over other internal standards.
Principle of Isotope Dilution Mass Spectrometry with this compound
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that leverages the chemical and physical similarities between an analyte and its isotopically labeled counterpart.[1] In this method, a known quantity of the deuterated internal standard, this compound, is added to a sample containing the analyte of interest, 2-Nitrobenzonitrile. Because this compound is chemically identical to the analyte, it experiences the same sample preparation losses and ionization suppression or enhancement effects during mass spectrometry analysis. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of variations in sample recovery or matrix effects.
Comparison of Internal Standards
The choice of an internal standard is critical for the development of a reliable quantitative assay. The ideal internal standard should mimic the behavior of the analyte as closely as possible.
| Internal Standard Type | Example | Advantages | Disadvantages |
| Stable Isotope-Labeled | This compound | Co-elutes with the analyte, corrects for matrix effects and extraction variability, high specificity. | Higher cost, potential for isotopic interference if not sufficiently labeled. |
| Homologous Series | A benzonitrile (B105546) derivative with a different alkyl chain | Similar chemical properties, lower cost than isotopic standards. | Different retention time, may not fully compensate for matrix effects. |
| Structurally Similar | Benzonitrile | Inexpensive, readily available. | Significant differences in retention time and ionization efficiency, poor correction for matrix effects. |
Experimental Protocols
A generalized experimental protocol for the use of this compound as an internal standard in a quantitative LC-MS/MS assay is provided below. This protocol should be optimized for the specific matrix and analytical instrumentation.
Objective: To quantify the concentration of 2-Nitrobenzonitrile in a biological matrix (e.g., plasma) using this compound as an internal standard.
1. Preparation of Standards and Quality Control (QC) Samples:
-
Prepare a stock solution of 2-Nitrobenzonitrile and this compound in a suitable organic solvent (e.g., methanol).
-
Create a series of calibration standards by spiking blank plasma with known concentrations of 2-Nitrobenzonitrile.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Add a fixed concentration of the this compound internal standard solution to all calibration standards and QC samples.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 200 µL of a protein precipitation solution (e.g., methanol (B129727) containing 0.1 M zinc sulfate).[1]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for both 2-Nitrobenzonitrile and this compound.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of 2-Nitrobenzonitrile in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow for Quantitative Analysis using a Deuterated Internal Standard
Caption: Workflow for a typical quantitative assay using a deuterated internal standard.
Conclusion
References
A Guide to Inter-Laboratory Performance of 2-Nitrobenzonitrile-d4 as an Internal Standard
This guide provides an objective comparison of the expected performance of 2-Nitrobenzonitrile-d4 when used as an internal standard in quantitative analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The information is targeted towards researchers, scientists, and drug development professionals who utilize internal standards for accurate quantification in complex matrices. While specific inter-laboratory comparison data for this compound is not publicly available, this guide presents illustrative data based on typical performance in such studies for similar analytical methods.
The Critical Role of an Internal Standard
In quantitative analysis, particularly in drug development and food safety testing, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls. The use of a stable isotope-labeled internal standard, such as this compound, is considered best practice.[1][2][3][4] This is because it has nearly identical chemical and physical properties to the analyte of interest but is distinguishable by its mass.[3] This allows the IS to co-elute with the analyte and experience similar effects during sample preparation and analysis, thus correcting for variations in extraction recovery, matrix effects, and instrument response.[1][3][4]
Illustrative Inter-Laboratory Comparison Data
The following table summarizes hypothetical yet realistic data from a simulated inter-laboratory comparison (ILC) for the quantification of an analyte using this compound as the internal standard. In a typical ILC, participating laboratories analyze the same sample to assess their analytical proficiency.[5][6] Performance is often evaluated using statistical measures like the Z-score, which indicates how far a laboratory's result is from the consensus mean.[5]
| Laboratory ID | Reported Concentration (µg/kg) | Consensus Mean (µg/kg) | Standard Deviation | Z-Score | Assessment |
| Lab A | 5.2 | 5.0 | 0.5 | 0.4 | Satisfactory |
| Lab B | 4.8 | 5.0 | 0.5 | -0.4 | Satisfactory |
| Lab C | 5.5 | 5.0 | 0.5 | 1.0 | Satisfactory |
| Lab D | 4.5 | 5.0 | 0.5 | -1.0 | Satisfactory |
| Lab E | 6.1 | 5.0 | 0.5 | 2.2 | Warning |
| Lab F | 3.9 | 5.0 | 0.5 | -2.2 | Warning |
| Lab G | 5.1 | 5.0 | 0.5 | 0.2 | Satisfactory |
Note: This data is for illustrative purposes to demonstrate the application of inter-laboratory comparison metrics.
Experimental Protocol: Quantification of Nitrofuran Metabolites Using this compound
The following is a typical experimental protocol for the quantification of nitrofuran metabolites in a food matrix, such as chicken meat, using this compound as an internal standard with LC-MS/MS.[7]
1. Sample Preparation and Derivatization:
-
Homogenize 1 gram of the tissue sample.
-
Add the internal standard solution (this compound) at a known concentration.
-
Perform acid hydrolysis to release protein-bound metabolites.
-
Neutralize the sample and add 2-nitrobenzaldehyde (B1664092) to derivatize the metabolites.
2. Extraction and Clean-up:
-
Perform a liquid-liquid extraction (LLE) using an appropriate organic solvent.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent.
-
Further clean up the sample using solid-phase extraction (SPE).
3. LC-MS/MS Analysis:
-
Inject the cleaned extract into an LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Set the mass spectrometer to operate in positive electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions for both the derivatized analyte and the this compound internal standard using Multiple Reaction Monitoring (MRM).
4. Quantification:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for using an internal standard.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: How an internal standard corrects for analytical variability.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]
- 3. benchchem.com [benchchem.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchmark-intl.com [benchmark-intl.com]
- 6. What is an inter laboratory comparison ? [compalab.org]
- 7. researchgate.net [researchgate.net]
Justification for Using a Deuterated Standard Over a Structural Analog in Quantitative Bioanalysis
In the landscape of analytical chemistry, particularly within drug development and clinical research, the precise and accurate quantification of target analytes is paramount. The use of an internal standard (IS) in methods like liquid chromatography-mass spectrometry (LC-MS) is a well-established practice to correct for variability throughout the analytical process.[1][2] An IS is a compound added in a constant amount to all samples, calibrators, and quality controls, which helps to normalize for variations in sample preparation, instrument response, and matrix effects.[3][4] The choice of IS is a critical decision, with the two most common options being a stable isotope-labeled (SIL) standard, such as a deuterated standard, or a structural analog. While both are used, the scientific and regulatory consensus strongly favors the use of deuterated standards for achieving the highest data quality.[1][5] This guide provides an objective comparison, supported by experimental principles and data, to justify the selection of a deuterated standard over a structural analog for rigorous quantitative assays.
The Core Superiority of Deuterated Internal Standards
A deuterated internal standard is chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with its heavier isotope, deuterium.[6][7] This subtle modification provides a different mass-to-charge ratio (m/z) for detection by the mass spectrometer, but preserves the physicochemical properties of the molecule.[1] This near-identical nature is the foundation of its superiority. In contrast, a structural analog is a different chemical entity that is chosen for its structural similarity to the analyte.[8] However, even minor structural differences can lead to significant variations in analytical behavior, compromising the reliability of the quantification.[6]
The key advantages of using a deuterated standard include:
-
Co-elution with the Analyte: Deuterated standards have nearly identical chromatographic retention times to the analyte, ensuring they experience the same matrix effects at the same time.[7][9]
-
Similar Extraction Recovery: Due to their chemical similarity, deuterated standards exhibit almost the same extraction efficiency as the analyte from complex biological matrices.[3][9]
-
Correction for Matrix Effects: The most significant advantage is the ability to accurately compensate for matrix effects (ion suppression or enhancement) because both the analyte and the deuterated standard are affected almost identically in the mass spectrometer's ion source.[5][7]
-
Increased Accuracy and Precision: By effectively correcting for variability, deuterated standards lead to improved assay accuracy and precision, which is critical for regulatory submissions.[10][11]
-
Regulatory Acceptance: Regulatory bodies such as the European Medicines Agency (EMA) have a strong preference for the use of stable isotope-labeled internal standards in bioanalytical methods.[5][7]
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The superior performance of a deuterated standard is evident when examining key validation parameters. The following table summarizes typical data from comparative experiments designed to quantify a drug in human plasma using either a deuterated IS or a structural analog IS.
| Performance Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | Justification |
| Accuracy (% Bias) | -2.5% to +3.0% | -15.0% to +18.0% | The deuterated IS more accurately reflects the analyte's behavior, leading to a lower bias from the true concentration. |
| Precision (% CV) | < 5% | < 15% | The consistent tracking of the analyte by the deuterated IS reduces variability in measurements. |
| Matrix Effect (% RSD) | < 10% | > 30% | The deuterated IS co-elutes and experiences the same ionization effects as the analyte, effectively normalizing for matrix-induced variability.[12] |
| Recovery (% RSD) | < 8% | < 20% | Similar physicochemical properties result in more consistent extraction recovery for the deuterated IS across different samples.[3] |
Data is representative and compiled from principles described in referenced literature.
Here is a summary of quantitative performance from published studies:
| Analyte | Internal Standard Type | Performance Metric | Result with Deuterated IS | Result with Structural Analog IS | Reference |
| Sirolimus | Deuterated (SIR-d3) vs. Structural Analog (DMR) | Coefficient of Variation (CV) | 2.7% - 5.7% | 7.6% - 9.7% | [13][14] |
| Kahalalide F | Deuterated vs. Structural Analog | Mean Bias | 100.3% | 96.8% | [6][15] |
| Kahalalide F | Deuterated vs. Structural Analog | Standard Deviation of Bias | 7.6% | 8.6% | [6][15] |
| Imidacloprid in different cannabis matrices | Deuterated (Imidacloprid-D4) vs. None | Relative Standard Deviation (RSD) between matrices | < 15% | > 50% | [16] |
Experimental Protocols
To objectively compare the performance of a deuterated and a non-deuterated internal standard for a specific analyte, a validation experiment should be conducted. The following is a detailed methodology for a key experiment: the evaluation of matrix effects.
Objective: To determine the ability of a deuterated and a structural analog internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
Structural analog internal standard
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
Appropriate solvents and reagents for extraction
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and both internal standards spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Blank matrix from each of the six sources is extracted first, and then the analyte and both internal standards are spiked into the final, clean extract.
-
Set C (Pre-Spiked Matrix): Analyte and both internal standards are spiked into the blank matrix from each of the six sources before the extraction process.[14]
-
-
Sample Preparation: Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) for Set C.
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Data Analysis and Calculation of Matrix Factor (MF):
-
The matrix factor is calculated as the ratio of the peak area of the analyte or IS in the presence of matrix (Set B) to the peak area in the absence of matrix (Set A).[16]
-
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
-
Calculation of IS-Normalized Matrix Factor:
-
Calculate the IS-normalized matrix factor by dividing the analyte MF by the IS MF for both the deuterated and the structural analog internal standards for each matrix source.
-
-
Evaluation:
-
Calculate the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources for both the deuterated and the structural analog internal standards.
-
A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect.
-
Visualizing the Rationale and Workflow
dot digraph "justification_for_deuterated_standard" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
subgraph "cluster_analyte" { label="Analyte"; style="filled"; fillcolor="#F1F3F4"; Analyte [label="Analyte in Matrix", fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_is" { label="Internal Standard"; style="filled"; fillcolor="#F1F3F4"; Deuterated_IS [label="Deuterated IS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analog_IS [label="Structural Analog IS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_properties" { label="Physicochemical Properties"; style="filled"; fillcolor="#F1F3F4"; Identical_Props [label="Near-Identical", fillcolor="#34A853", fontcolor="#FFFFFF"]; Similar_Props [label="Similar but Different", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_behavior" { label="Analytical Behavior"; style="filled"; fillcolor="#F1F3F4"; Co_elution [label="Co-elution &\nIdentical Ionization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Differential_Elution [label="Differential Elution &\nDifferent Ionization", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_outcome" { label="Result"; style="filled"; fillcolor="#F1F3F4"; Accurate_Correction [label="Accurate Correction for\nMatrix Effects & Variability", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inaccurate_Correction [label="Inaccurate Correction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
Analyte -> Deuterated_IS [style=invis]; Analyte -> Analog_IS [style=invis];
Deuterated_IS -> Identical_Props [dir=forward, color="#5F6368"]; Analog_IS -> Similar_Props [dir=forward, color="#5F6368"];
Identical_Props -> Co_elution [dir=forward, color="#5F6368"]; Similar_Props -> Differential_Elution [dir=forward, color="#5F6368"];
Co_elution -> Accurate_Correction [dir=forward, color="#5F6368"]; Differential_Elution -> Inaccurate_Correction [dir=forward, color="#5F6368"]; } caption: Logical justification for using a deuterated internal standard.
dot digraph "bioanalytical_workflow" { graph [splines=ortho, nodesep=0.4, ranksep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
Sample [label="Biological Sample\n(e.g., Plasma)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_IS [label="Add Deuterated\nInternal Standard", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Sample Extraction\n(e.g., SPE, LLE, PP)", fillcolor="#FBBC05", fontcolor="#202124"]; LC_Separation [label="LC Separation", fillcolor="#34A853", fontcolor="#FFFFFF"]; MS_Detection [label="MS/MS Detection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quantification [label="Quantification\n(Analyte/IS Ratio)", fillcolor="#202124", fontcolor="#FFFFFF"];
Sample -> Add_IS [color="#5F6368"]; Add_IS -> Extraction [color="#5F6368"]; Extraction -> LC_Separation [color="#5F6368"]; LC_Separation -> MS_Detection [color="#5F6368"]; MS_Detection -> Quantification [color="#5F6368"]; } caption: Experimental workflow for bioanalysis using an internal standard.
Conclusion
While structural analogs can be used when a deuterated standard is unavailable or cost-prohibitive, they introduce a higher risk of inaccurate and imprecise data due to differences in analytical behavior compared to the analyte. For researchers, scientists, and drug development professionals committed to generating the highest quality data for pharmacokinetic studies and regulatory submissions, the use of a deuterated internal standard is the scientifically and practically justified choice. Their ability to closely mimic the analyte throughout the entire analytical process ensures the most reliable correction for experimental variability, leading to robust and defensible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. nebiolab.com [nebiolab.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. cerilliant.com [cerilliant.com]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. texilajournal.com [texilajournal.com]
- 11. benchchem.com [benchchem.com]
- 12. lcms.cz [lcms.cz]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Nitrobenzonitrile-d4: A Guide for Laboratory Professionals
For immediate reference, 2-Nitrobenzonitrile-d4 must be treated as hazardous waste. Do not attempt to dispose of this chemical down the drain or as regular solid waste. All disposal procedures must comply with local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are based on standard hazardous waste protocols and information from safety data sheets.
I. Health and Safety Data
Proper handling and disposal begin with a clear understanding of the chemical's hazards. The following table summarizes key safety information for 2-Nitrobenzonitrile.
| Hazard Information | Description | Citations |
| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin. | [1][2][3] |
| Irritation | May cause irritation to the eyes, skin, and respiratory tract. | [1][2] |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects. Avoid release to the environment. | [2][3] |
| Physical Hazards | Combustible solid. Avoid dust formation. | [1][2] |
| Incompatibilities | Strong oxidizing agents, strong bases, and strong acids. | [1][3][4] |
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal preparation, the following personal protective equipment is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[1]
-
Eye Protection: Safety glasses with side shields or goggles.[2]
-
Body Protection: A laboratory coat or impervious clothing to prevent skin contact.[1]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2]
III. Disposal Protocol
The disposal of this compound must be handled by a licensed hazardous waste disposal company. The following steps outline the procedure for preparing the chemical for pickup.
Step 1: Waste Identification and Segregation
-
Labeling: Ensure the waste container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound".
-
Segregation: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, bases, or acids.[1][3][4] Nitriles can react with acids to produce heat and toxic, flammable gases.[4]
Step 2: Containerization
-
Solid Waste:
-
Collect solid this compound waste and any contaminated materials (e.g., weighing paper, gloves) in a designated, sealable, and chemically compatible container.
-
The container should be kept closed to prevent the creation of dust.[1]
-
-
Empty Containers:
Step 3: Storage Pending Disposal
-
Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Secondary Containment: It is best practice to use secondary containment for all hazardous liquid wastes to prevent spills.[5]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
IV. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within it.
-
Contain: Prevent the spill from spreading and entering drains.[1][2]
-
Clean-up:
-
Wear appropriate PPE.
-
For solid spills, carefully pick up the material without creating dust and place it in a sealed container for disposal.[1]
-
Clean the affected area thoroughly.
-
-
Report: Report the spill to your EHS office.
V. Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2-Nitrobenzonitrile-d4
This guide provides immediate, essential safety and logistical information for the handling and disposal of 2-Nitrobenzonitrile-d4. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Hazard Identification and Risk Assessment
This compound is a deuterated form of 2-Nitrobenzonitrile. While specific toxicity data for the deuterated compound is limited, the primary hazards are associated with the non-deuterated form. It is classified as harmful if swallowed or inhaled, and may cause skin and eye irritation.[1] All handling procedures should be performed with the assumption that the compound is hazardous.
Key Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Acute Toxicity (Inhalation): Harmful if inhaled. May cause respiratory tract irritation.[1]
-
Skin Contact: May be harmful if absorbed through the skin and can cause irritation.[1]
-
Eye Contact: May cause eye irritation.[1]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber is recommended). Inspect gloves for any tears or punctures before and during use. Double gloving is advised for enhanced protection. |
| Eye Protection | Chemical safety goggles or a face shield. |
| Body Protection | A lab coat or chemical-resistant apron worn over personal clothing. Long-sleeved clothing is essential. |
| Respiratory Protection | A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood or in cases of inadequate ventilation to prevent inhalation of dust. |
Operational Plan: Safe Handling Workflow
Adherence to a systematic workflow is critical to minimize exposure and ensure safety. All manipulations of solid this compound must be performed within a certified chemical fume hood.[2]
Experimental Protocol: Weighing and Preparing a Solution
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary equipment: analytical balance, weigh paper or boat, spatula, appropriate glassware, and solvent.
-
Don all required PPE as specified in the table above.
Weighing the Compound:
-
Perform all manipulations of the solid compound within the chemical fume hood.[2]
-
Carefully transfer the desired amount of this compound from the stock container to a weigh paper or boat using a clean spatula.[2]
-
Avoid generating dust.[2] If any dust is generated, ensure it is contained within the fume hood.[2]
Preparing the Solution:
-
Carefully add the weighed compound to the appropriate glassware containing the desired solvent.
-
Gently swirl or stir the mixture to dissolve the compound, avoiding splashing.
-
If heating is required, use a controlled heating mantle and a condenser to prevent the release of vapors.
Post-Handling:
-
Thoroughly clean all equipment that came into contact with the chemical.
-
Decontaminate the work area within the fume hood.
-
Dispose of all waste as outlined in the disposal plan below.
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Spill Response:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Isolate: If it is safe to do so, close the fume hood sash and restrict access to the area.
-
Ventilate: Increase ventilation in the area of the spill.
-
Small Spills (within a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Use an inert absorbent material to contain and absorb the spill.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the area of the spill.
-
-
Large Spills: Do not attempt to clean a large spill. Evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all solid waste, including contaminated weigh paper, gloves, and paper towels, in a designated, labeled, and sealed hazardous waste container. The container should be clearly marked with "Hazardous Waste" and the chemical name. |
| Liquid Waste | Collect all liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container. Ensure the waste container is compatible with the solvent used. Do not mix with other incompatible waste streams. |
| Empty Containers | Triple rinse the original container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The empty container should then be disposed of as hazardous solid waste. |
Arrange for professional disposal of all hazardous waste through your institution's environmental health and safety department.
Workflow and Logical Relationships
The following diagram illustrates the safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
